molecular formula C17H21F3N2O5 B583682 H-Pro-Phe-Me trifluoroactate CAS No. 149673-08-5

H-Pro-Phe-Me trifluoroactate

Numéro de catalogue: B583682
Numéro CAS: 149673-08-5
Poids moléculaire: 390.359
Clé InChI: QIIYNVMAHMMFJL-QNTKWALQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

H-Pro-Phe-Me trifluoroactate is a synthetic peptide compound with the molecular formula C17H21F3N2O5 . As a methyl ester derivative of the dipeptide H-Pro-Phe-OH, it is primarily of interest in biochemical and peptide chemistry research. The parent dipeptide, consisting of proline and phenylalanine, is known to act as a substrate for the enzyme prolinase and can be used as a building block in polypeptide synthesis . The presence of the methyl ester and trifluoroacetate salt in this molecule typically enhances its stability and solubility, making it more suitable for various experimental applications compared to the free acid form. The trifluoroacetate (TFA) is a common counterion introduced during purification via High-Performance Liquid Chromatography (HPLC) . Researchers should note that the presence of TFA salt can impact the peptide's net weight and is a standard feature of many high-purity synthetic peptides. Sequences containing Pro-Phe motifs are found in various biologically active peptides and are used in studies involving enzyme substrates and inhibitors . This product is intended for research applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl (2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.C2HF3O2/c1-20-15(19)13(10-11-6-3-2-4-7-11)17-14(18)12-8-5-9-16-12;3-2(4,5)1(6)7/h2-4,6-7,12-13,16H,5,8-10H2,1H3,(H,17,18);(H,6,7)/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIYNVMAHMMFJL-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661502
Record name Trifluoroacetic acid--methyl L-prolyl-L-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149673-08-5
Record name Trifluoroacetic acid--methyl L-prolyl-L-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

H-Pro-Phe-Me trifluoroacetate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of H-Pro-Phe-Me Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Pro-Phe-Me trifluoroacetate is a dipeptide methyl ester composed of L-proline and L-phenylalanine methyl ester, presented as a trifluoroacetate salt. This guide offers a comprehensive analysis of its core chemical properties, synthesis, analytical characterization, and handling protocols. As a fundamental building block in peptide chemistry and a potential scaffold in drug discovery, a thorough understanding of its behavior is critical. This document emphasizes the causality behind experimental choices, providing field-proven insights for researchers. Particular attention is given to the role of the trifluoroacetate (TFA) counter-ion, a ubiquitous yet often overlooked variable introduced during synthesis and purification that can significantly influence the compound's physicochemical properties and biological activity.

Introduction: The Significance of Dipeptide Scaffolds

Dipeptides and their derivatives represent a cornerstone in medicinal chemistry and biochemical research. The Pro-Phe (Proline-Phenylalanine) motif, in particular, is a structural element found in numerous bioactive natural products and rationally designed therapeutic agents. The constrained ring of proline induces specific conformational bends in the peptide backbone, while the aromatic side chain of phenylalanine provides a key hydrophobic interaction point. The methylation of the C-terminal carboxyl group in H-Pro-Phe-Me neutralizes its charge, enhancing its lipophilicity and potential for membrane permeability. This modification makes it a valuable intermediate for synthesizing larger, more complex peptides or for use as a standalone investigational compound.

This guide focuses on the trifluoroacetate salt form, the most common state for commercially available synthetic peptides due to the widespread use of trifluoroacetic acid in solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2]

Core Physicochemical Properties

The fundamental properties of H-Pro-Phe-Me trifluoroacetate are summarized below. These values are essential for accurate experimental design, from calculating molar concentrations to selecting appropriate analytical techniques.

PropertyValueSource
IUPAC Name (2'S,2S)-3-Phenyl-2-[(pyrrolidine-2-carbonyl)-amino]-propionic acid methyl ester trifluoroacetate[3]
CAS Number 149673-08-5[3]
Molecular Formula C₁₅H₂₀N₂O₃ · C₂HF₃O₂[3]
Molecular Weight 390.36 g/mol [3]
Appearance White to off-white powder (typical for similar peptide salts)[4]
Storage Conditions Store in a dry, sealed place, typically at 2-8°C for short-term and -20°C for long-term stability.[3][5]

The Trifluoroacetate Counter-ion: A Critical Consideration

The trifluoroacetate (TFA) anion is not a passive component; it is an integral part of the compound that influences its properties and potential applications.[6]

Origins: TFA is extensively used in peptide chemistry for two primary reasons:

  • Deprotection: It serves as a strong acid to cleave protecting groups (e.g., Boc) from amino acids during SPPS.[7][8]

  • Purification: It is the most common ion-pairing agent in RP-HPLC, improving peak shape and resolution for peptide separations.[1][2]

Impact on Properties:

  • Solubility: The TFA salt form generally enhances the solubility of peptides in aqueous and polar organic solvents compared to the free base.[9]

  • Mass: The counter-ion contributes to the total molecular weight of the product, a critical factor for accurate weighing and solution preparation.[9]

  • Biological Activity: Residual TFA can interfere with biological assays. For instance, trifluoroacetate has been shown to act as an allosteric modulator at the glycine receptor, which could lead to confounding results in neurological studies.[10] While often not an issue in standard in vitro assays, its presence must be acknowledged in highly sensitive cellular experiments.[9][11]

The relationship between the dipeptide cation and the TFA anion is an ionic interaction, as depicted below.

G Peptide H-Pro-Phe-Me⁺ (Dipeptide Cation) Compound H-Pro-Phe-Me Trifluoroacetate (Ionic Salt) Peptide->Compound TFA CF₃COO⁻ (Trifluoroacetate Anion) TFA->Compound Compound->Peptide Ionic Interaction Compound->TFA G cluster_synthesis Synthesis cluster_deprotection Deprotection & Purification A 1. Starting Materials (Boc-Pro-OH & H-Phe-OMe) B 2. Peptide Coupling (e.g., EDC/HOBt) A->B C 3. Protected Dipeptide (Boc-Pro-Phe-OMe) B->C D 4. Acidolysis with TFA (Removes Boc group) C->D E 5. Crude Product (H-Pro-Phe-Me as TFA salt) D->E F 6. RP-HPLC Purification (Mobile phase with TFA) E->F G 7. Lyophilization F->G H Final Product: H-Pro-Phe-Me Trifluoroacetate G->H G cluster_analysis Analytical Workflow start H-Pro-Phe-Me TFA (Lyophilized Powder) hplc RP-HPLC Purity Assessment (% Area) Retention Time (Rt) start->hplc Dissolve in Mobile Phase nmr ¹H NMR Spectroscopy Structural Confirmation (Proton Environment) start->nmr Dissolve in Deuterated Solvent ms Mass Spectrometry (MS) Molecular Weight Confirmation Expected [M+H]⁺: 277.15 Da hplc->ms LC-MS end Verified Compound hplc->end Purity >95% ms->end Correct Mass nmr->end Correct Structure

Caption: A comprehensive analytical workflow for the validation of H-Pro-Phe-Me trifluoroacetate.

Protocol: Purity Determination by RP-HPLC

This protocol describes a standard method for assessing the purity of the dipeptide salt.

Objective: To separate the main compound from any synthesis-related impurities and quantify its purity based on the relative peak area at a specific wavelength.

Methodology:

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) TFA in deionized water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 254 nm. The wavelength of 214 nm is for the peptide bond, while 254 nm is for the aromatic ring of phenylalanine.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Accurately weigh ~1 mg of H-Pro-Phe-Me trifluoroacetate.

    • Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • Injection and Gradient:

    • Inject 10 µL of the sample solution.

    • Run a linear gradient, for example: 5% B to 65% B over 20 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Trustworthiness Check: A pure sample should yield a single, sharp, symmetrical main peak. The presence of multiple peaks indicates impurities. The use of a well-established C18 column and a standard TFA-based mobile phase ensures reproducibility.

[12][13]---

Protocol: Identity Confirmation by Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the dipeptide cation (H-Pro-Phe-Me).

Methodology:

  • System Setup:

    • Couple the outlet of the HPLC system described above to an Electrospray Ionization (ESI) mass spectrometer.

  • Ionization Mode:

    • Operate in positive ion mode (ESI+). This is because the N-terminal amine and the proline amine are readily protonated.

  • Data Acquisition:

    • Acquire mass spectra across a range of m/z 50-500.

  • Data Analysis:

    • The peptide component has a monoisotopic mass of 276.15 Da.

    • Expected Result: Look for the protonated molecular ion [M+H]⁺ at m/z 277.15.

    • Self-Validation: The observation of this specific m/z value, eluting at the same retention time as the main HPLC peak, provides strong evidence of the compound's identity. The absence of this ion, or the presence of other major ions, would invalidate the result.

Stability and Storage

Proper storage is crucial to maintain the integrity of H-Pro-Phe-Me trifluoroacetate.

  • Solid State: As a lyophilized powder, the compound is relatively stable. It should be stored in a tightly sealed container in a desiccator to protect it from moisture. For long-term storage, temperatures of -20°C are recommended to minimize degradation. *[3][9] In Solution: Stability in solution is lower. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots in a suitable buffer (avoiding reactive buffers) and store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. The acidic nature of residual TFA can, over time, contribute to hydrolysis of the methyl ester or the peptide bond, especially in aqueous solutions.

Safety and Handling

  • Material Safety Data Sheet (MSDS): Always consult the MSDS before handling the compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and gloves.

  • Toxicity: While the peptide itself has no established toxicity profile, the trifluoroacetate component is derived from a strong acid. T[14][15]he compound should be handled with care, avoiding inhalation of the powder or contact with skin and eyes. Residual TFA in peptide products is a known concern in pharmaceutical development due to its potential toxicity at high concentrations.

H-Pro-Phe-Me trifluoroacetate is more than a simple dipeptide; it is a chemical entity whose properties are defined by the interplay between its peptide structure, C-terminal modification, and the ever-present trifluoroacetate counter-ion. For the researcher, this necessitates a holistic approach to its use. By understanding the rationale behind its synthesis and purification, employing a multi-faceted analytical strategy for validation, and adhering to proper storage and handling protocols, scientists can confidently utilize this compound in their research and development endeavors, ensuring both the accuracy and reproducibility of their results.

References

  • Webb, T. I., & Czaplicki, G. "Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor." Neuropharmacology. Available at: [Link].

  • Wikipedia. "Trifluoroacetic acid." Wikipedia, The Free Encyclopedia. Available at: [Link].

  • Solomon, K. R., et al. "Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols." Environmental Science & Technology. Available at: [Link].

  • NovoPro Bioscience Inc. "Retatrutide (LY3437943), 99.4% purity peptide." NovoPro Bioscience. Available at: [Link].

  • Ferreira, V. F., et al. "Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis." ChemInform. Available at: [Link].

  • Vien, T. N., et al. "Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems." Journal of the American Chemical Society. Available at: [Link].

  • National Center for Biotechnology Information. "H-Arg-Pro-PRO-Gly-Phe-Ser-Pro-OH trifluoroacetate." PubChem Compound Database. Available at: [Link].

  • Wikipedia. "Trifluoroacetate." Wikipedia, The Free Encyclopedia. Available at: [Link].

  • Unknown. "Experimental Procedure – Preparation of Methyl L-Alanyl-L-phenylalaninate Trifluoroacetate." Course Document. Available at: [Link].

  • De Rosa, M., et al. "The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas." RSC Medicinal Chemistry. Available at: [Link].

  • Mai, I., et al. "Determination by hplc of trifluoroacetate levels in plasma and urine of patients anaesthetized with halothane." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link].

  • Kent, S. B., et al. "Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis." Proceedings of the National Academy of Sciences. Available at: [Link].

  • Organic Syntheses. "L-Phenylalanine Methyl Ester Hydrochloride." Organic Syntheses Procedure. Available at: [Link].

  • Kumar, P. R., et al. "A Simple and Sensitive High Performance Liquid Chromatographic Method for Determination of Trifluoroacetic Acid." International Journal of Pharmaceutical Sciences and Research. Available at: [Link].

  • De Rosa, M., et al. "The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas." RSC Medicinal Chemistry. Available at: [Link].

  • SIELC Technologies. "HPLC Analysis of TFA." SIELC. Available at: [Link].

  • Chinese Academy of Sciences. "Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization." EurekAlert!. Available at: [Link].

  • Waters Corporation. "Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Injection Using UPLC™-MS/MS." Waters. Available at: [Link].

  • Göktaş, H., et al. "Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes." Molecules. Available at: [Link].

  • Urata, Y., et al. "Derivation of permitted daily exposure value for trifluoroacetic acid as an impurity in pharmaceutical products." Regulatory Toxicology and Pharmacology. Available at: [Link].

  • Gonec, T., et al. "Investigating biological activity spectrum for novel quinoline analogues." Molecules. Available at: [Link].

  • Bielejewska, A., & Głód, B. K. "RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase with Ion Interaction Reagent and Without Buffer." Chemical Analysis (Warsaw). Available at: [Link].

  • Roehl, R., et al. "Determination of Trifluoroacetic Acid Using Ion Chromatography Mass Spectrometry." Journal of Chromatographic Science. Available at: [Link].

  • Apffel, A., et al. "Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis." Journal of the American Society for Mass Spectrometry. Available at: [Link].

  • Sun, D., et al. "Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E." Journal of the Chinese Chemical Society. Available at: [Link].

  • Davies, S. G., et al. "Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride." Supporting Information for Organic & Biomolecular Chemistry. Available at: [Link].

  • National Center for Biotechnology Information. "L-Phenylalanine, N-[N-(trifluoroacetyl)-L-alanyl]-, methyl ester." PubChem Compound Database. Available at: [Link].

Sources

Comprehensive Structural Elucidation of H-Pro-Phe-OMe • TFA

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Chemical Characterization & Spectral Analysis of L-Prolyl-L-Phenylalanine Methyl Ester Trifluoroacetate[1]

Executive Summary

This technical guide outlines the structural elucidation of H-Pro-Phe-OMe • TFA , a dipeptide methyl ester salt commonly encountered as an intermediate in solution-phase peptide synthesis or as a cleavage product in Solid-Phase Peptide Synthesis (SPPS).

Characterizing this specific molecule presents unique challenges:

  • Rotameric Heterogeneity: The N-terminal Proline residue induces cis/trans isomerization around the peptide bond, frequently resulting in signal doubling in NMR spectra which can be mistaken for impurities.

  • Counter-ion Stoichiometry: As a trifluoroacetate (TFA) salt, accurate quantification of the counter-ion is critical for determining the net peptide content (NPC).

This guide provides a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), multidimensional NMR (


H, 

C, COSY, HSQC, HMBC), and

F NMR.

Chemical Identity & Theoretical Framework

Before initiating spectral analysis, the theoretical chemical properties must be established to serve as reference points.

Interpretation of Nomenclature: The notation "H-Pro-Phe-Me" is chemically ambiguous. Based on standard peptide synthesis conventions and commercial availability, this guide interprets the structure as the Methyl Ester (OMe) derivative.

  • Systematic Name: Methyl L-prolyl-L-phenylalaninate trifluoroacetate.

  • Sequence: Proline (N-term)

    
     Phenylalanine 
    
    
    
    Methyl Ester (C-term).[2]
physicochemical Properties Table
PropertyValue / Description
Formula (Cation)

Formula (Salt)

Exact Mass (Free Base) 276.1474 Da
Monoisotopic Mass

277.1552 Da
Stereochemistry L-Pro, L-Phe (Assumed natural amino acids)
Key Functional Groups Secondary Amine (Pro), Amide (Peptide bond), Ester (Methyl), Phenyl ring.[2][3][4]

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the elucidation process, ensuring no structural feature is overlooked.

ElucidationWorkflow Sample Sample: H-Pro-Phe-OMe • TFA MS 1. Mass Spectrometry (HRMS & MS/MS) Sample->MS MW Confirmation NMR_1D 2. 1D NMR (1H, 13C, 19F) Sample->NMR_1D Solubility Check NMR_2D 3. 2D NMR (COSY, HSQC, HMBC) MS->NMR_2D Fragment Validation NMR_1D->NMR_2D Peak Picking DataInt 4. Data Integration & Structure Confirmation NMR_1D->DataInt Stoichiometry (TFA) NMR_2D->DataInt Connectivity

Figure 1: Step-by-step structural elucidation workflow for peptide salts.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and sequence connectivity.

ESI-MS (Positive Mode)

The sample should be dissolved in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Primary Signal: A strong base peak at m/z 277.16 (

    
    ).
    
  • Adducts: Potential sodium adduct

    
     at m/z 299.14.
    
MS/MS Fragmentation Pathways

Fragmentation (CID) is crucial to verify the sequence (Pro


 Phe) rather than the isomer (Phe 

Pro).
Fragment IonExpected m/zorigin / Mechanism
Parent Ion 277.16

y1 Ion 180.09Cleavage of amide bond; retention of Phe-OMe + H.
b1 Ion 98.06Cleavage of amide bond; Proline acylium ion.
Immonium (Pro) 70.06Characteristic Proline internal fragment (Diagnostic).
Immonium (Phe) 120.08Characteristic Phenylalanine internal fragment.
Loss of OMe 245.13Loss of methoxy group (M - 32).

Expert Insight: The presence of the m/z 70 ion is the strongest indicator of the Proline residue. If the sequence were reversed (H-Phe-Pro-OMe), the y1 ion would be at m/z 129 (Pro-OMe), clearly distinguishing the two.

NMR Spectroscopy Strategy

Objective: Map the carbon skeleton and confirm stereochemistry. Solvent Selection: DMSO-


 is preferred over 

or

.
  • Why? DMSO slows proton exchange, allowing observation of the amide proton (NH) of Phenylalanine. It also solubilizes the polar salt form effectively.

The "Proline Problem": Rotamers

Proline is unique among amino acids because its nitrogen is part of a pyrrolidine ring. The peptide bond preceding Proline (or following it, in this case) lacks the strong steric preference for trans conformation found in other amino acids.

  • Observation: You will likely see two sets of signals in the

    
    H and 
    
    
    
    C NMR spectra.
  • Ratio: Typically 3:1 or 4:1 (Major:Minor) in DMSO.

  • Validation: This is not an impurity. Variable Temperature (VT) NMR (heating to 60-80°C) will cause these signals to coalesce, confirming they are dynamic conformers.

Signal Assignment Table (DMSO- )
PositionResidue

H Shift (

ppm)
Multiplicity

C Shift (

ppm)
Key Correlations (HMBC)

Pro3.2 - 3.4Multiplet~46.0-

Pro4.1 - 4.3Multiplet~59.0Carbonyl (Pro)

Pro1.8 - 2.2Multiplet~24.0, 29.0-
NH Pro8.5 - 9.5Broad (Salt)--
NH Phe8.6 - 8.9Doublet-Carbonyl (Pro)

Phe4.5 - 4.7Multiplet~53.0Carbonyl (Phe), OMe

Phe2.9 - 3.1dd~37.0Aromatic C1
Ar Phe7.1 - 7.3Multiplet126-130, 137

-CH2
OMe Ester3.60Singlet~52.0Carbonyl (Phe)
CO Pro--~168.0Pro

-H, Phe NH
CO Phe--~171.0Phe

-H, OMe
Connectivity Diagram (DOT)

The following diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Correlation) signals required to stitch the molecule together.

NMR_Connectivity Pro_NH Pro-NH2+ Pro_Alpha Pro α-CH Pro_NH->Pro_Alpha Weak/Broad Pro_CO Pro C=O Pro_Alpha->Pro_CO HMBC Phe_NH Phe NH Phe_NH->Pro_CO HMBC (Linker) Phe_Alpha Phe α-CH Phe_NH->Phe_Alpha COSY Phe_CO Phe C=O Phe_Alpha->Phe_CO HMBC OMe OMe (-CH3) OMe->Phe_CO HMBC (C-Term)

Figure 2: Key NMR correlations. Red solid arrows indicate HMBC (long-range) connectivity; Blue dashed arrows indicate COSY (through-bond) connectivity.

Counter-ion Quantification ( F NMR)

Since the molecule is a TFA salt, confirming the presence and stoichiometry of the trifluoroacetate anion is mandatory.

  • Experiment:

    
    H-
    
    
    
    F NMR (or standard
    
    
    F with an internal standard).
  • Signal: A strong singlet at

    
     -74.0 to -76.0 ppm  (referenced to 
    
    
    
    or TFA standard).
  • Stoichiometry Calculation: Integrate the Phenylalanine aromatic protons (5H total) in the

    
    H spectrum. Integrate the TFA signal (3F) in the 
    
    
    
    F spectrum (requires quantitative parameters: D1 > 5*T1).
    
    
    Expected ratio is close to 1.0.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Weigh 5–10 mg of H-Pro-Phe-OMe • TFA into a clean vial.

  • Add 600

    
    L of DMSO-
    
    
    
    (99.9% D).
  • Vortex until fully dissolved. Ensure no particulates remain (filter if necessary).

  • Transfer to a 5mm NMR tube.

  • Acquisition: Run

    
    H (16 scans), COSY, HSQC, and HMBC.
    
Protocol B: HPLC Purity Check

To distinguish the desired product from free amino acids (Pro, Phe) or hydrolyzed acid (H-Pro-Phe-OH).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% TFA.[5]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 257 nm (Phenylalanine).

  • Expectation: The methyl ester is more hydrophobic than the free acid and will elute later than H-Pro-Phe-OH.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups". Chemical Reviews, 109(6), 2455-2504. Link (Context on protecting groups and salts).

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Authoritative source on peptide NMR and Proline cis/trans isomerism).
  • Verma, S. K., et al. (2025). "TFA as a Counterion in Synthetic Peptides: Analysis and Influence". National Institutes of Health (PMC). Link (Specific methodologies for TFA salt analysis).

  • PubChem Compound Summary. (2025). "L-Phenylalanine methyl ester hydrochloride" (Analogous structure data). Link

Sources

An In-Depth Technical Guide to the Synthesis of H-Pro-Phe-Me Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

<_ _ _ _ _ _ _>

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of dipeptides and their derivatives is a cornerstone of modern medicinal chemistry and drug development.[1] H-Pro-Phe-Me, or L-prolyl-L-phenylalanine methyl ester, is a significant dipeptide fragment whose synthesis provides a fundamental model for understanding the complexities of peptide chemistry. This guide offers a comprehensive, in-depth exploration of the synthetic pathway leading to its trifluoroacetate salt, tailored for professionals in the field. We will delve into the strategic considerations behind protecting group selection, the mechanics of peptide bond formation, and the nuances of deprotection and purification, all grounded in established scientific principles and practices.

Introduction: The Significance of Dipeptide Synthesis

Peptides are fundamental biological molecules constructed from amino acid building blocks linked by amide bonds, also known as peptide bonds.[2][3] Their chemical synthesis is a critical process for producing peptides that are challenging to express in bacteria, for incorporating non-natural amino acids, and for creating modified peptide backbones.[3] The synthesis of a simple dipeptide like H-Pro-Phe-Me encapsulates the core challenges and strategies inherent in constructing these vital molecules.[1]

The target molecule, H-Pro-Phe-Me trifluoroacetate, consists of two amino acids: proline and phenylalanine. Proline is unique due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone.[4][5] Phenylalanine is an aromatic amino acid.[4] The methyl ester at the C-terminus of phenylalanine enhances its stability and aids in its use in further synthetic steps.[6] The trifluoroacetate counterion is commonly introduced during the final deprotection step when trifluoroacetic acid (TFA) is used.[7][8]

Strategic Synthesis Design: A Step-by-Step Approach

The synthesis of H-Pro-Phe-Me requires a carefully planned strategy to ensure the correct sequence and prevent unwanted side reactions.[3][9] This is primarily achieved through the use of protecting groups for the reactive functional groups of the amino acids.[2][3][9] The general approach involves:

  • Protection: Masking the N-terminus of proline and the C-terminus of phenylalanine.

  • Coupling: Forming the peptide bond between the protected amino acids.

  • Deprotection: Removing the protecting groups to yield the final dipeptide salt.

This process is typically carried out in the C-terminus to N-terminus direction.[3][10]

Protecting Group Strategy: The Foundation of Successful Synthesis

The selection of appropriate protecting groups is paramount to the success of peptide synthesis.[9][] These groups must be stable under the reaction conditions of peptide bond formation and selectively removable without affecting the newly formed peptide bond or other protecting groups.[9]

N-Terminal Protection of Proline

For the N-terminus of proline, the tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group.[2][][12]

  • Introduction of the Boc Group: The Boc group is typically introduced by reacting L-proline with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This reaction is a nucleophilic acyl substitution.[12]

C-Terminal Protection of Phenylalanine

The carboxylic acid group of L-phenylalanine is commonly protected as a methyl ester.[12]

  • Esterification: This can be achieved by reacting L-phenylalanine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl).[13] This process yields L-phenylalanine methyl ester hydrochloride.[13][14]

The Core Reaction: Peptide Bond Formation

With the protected amino acids in hand, the next critical step is the formation of the peptide bond. This is achieved using a coupling reagent to activate the carboxylic acid of the N-protected proline, making it susceptible to nucleophilic attack by the amino group of the C-protected phenylalanine.[3][15]

Common Coupling Reagents

A variety of coupling reagents are available, each with its own advantages.[3][16][17] Some of the most common include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[15]

  • Phosphonium Salts: Like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).[3][18]

  • Aminium/Uronium Salts: Including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3][18] These are known for their high efficiency.[18]

The choice of coupling reagent can significantly impact the reaction's speed and yield.[17] For the synthesis of Boc-Pro-Phe-Me, a carbodiimide like DCC is a suitable and cost-effective choice.[2][15]

The Coupling Protocol

The general procedure involves dissolving the N-protected proline (Boc-Pro-OH) and the C-protected phenylalanine (H-Phe-OMe·HCl) in an appropriate solvent, such as dichloromethane (DCM). A base, typically diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt of the phenylalanine methyl ester.[19] The coupling reagent (e.g., DCC) is then added to initiate the reaction.

The Final Step: Deprotection and Salt Formation

Once the protected dipeptide (Boc-Pro-Phe-OMe) is formed and purified, the final step is the removal of the Boc protecting group.

Acidolytic Deprotection

The Boc group is labile to strong acids and is commonly removed using trifluoroacetic acid (TFA).[2][12] The reaction is typically carried out in a solvent like dichloromethane.[20] This process generates the free N-terminus of the dipeptide.

Formation of the Trifluoroacetate Salt

The use of TFA for deprotection conveniently results in the formation of the trifluoroacetate salt of the dipeptide, H-Pro-Phe-Me·TFA.[7][8] TFA is volatile, which can be advantageous during purification.[21]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the synthesis of H-Pro-Phe-Me trifluoroacetate.

Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)
  • Reaction Setup: Suspend L-phenylalanine in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride to the stirred suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup: Remove the solvent under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent system like ethanol/ethyl acetate to yield pure H-Phe-OMe·HCl as a white solid.[13]

Protocol 2: Synthesis of Boc-L-Proline (Boc-Pro-OH)
  • Reaction Setup: Dissolve L-proline in a mixture of an organic solvent (e.g., dioxane) and an aqueous solution of a base (e.g., sodium hydroxide).

  • Reagent Addition: Add di-tert-butyl dicarbonate to the solution and stir vigorously at room temperature.

  • Reaction: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with a cold aqueous acid solution (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-Pro-OH.

Protocol 3: Coupling of Boc-Pro-OH and H-Phe-OMe·HCl to form Boc-Pro-Phe-OMe
  • Reaction Setup: Dissolve Boc-Pro-OH and H-Phe-OMe·HCl in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add diisopropylethylamine (DIPEA) to the mixture and stir for a few minutes.[19]

  • Coupling Reagent Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in DCM dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-Pro-Phe-OMe.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 4: Deprotection of Boc-Pro-Phe-OMe to yield H-Pro-Phe-Me Trifluoroacetate
  • Reaction Setup: Dissolve the purified Boc-Pro-Phe-OMe in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., a 1:1 mixture).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Workup: Remove the solvent and excess TFA under reduced pressure. The resulting oil or solid is the desired H-Pro-Phe-Me trifluoroacetate. It can be further purified by precipitation from a suitable solvent system, such as diethyl ether.[22]

Visualization of the Synthetic Pathway

The overall synthetic workflow can be visualized as a series of sequential steps, each with specific inputs and outputs.

Synthesis_Pathway cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection Pro L-Proline BocPro Boc-Pro-OH Pro->BocPro (Boc)2O, Base Phe L-Phenylalanine PheOMe H-Phe-OMe·HCl Phe->PheOMe MeOH, SOCl2 BocProPheOMe Boc-Pro-Phe-OMe BocPro->BocProPheOMe DCC, DIPEA PheOMe->BocProPheOMe ProPheMeTFA H-Pro-Phe-Me·TFA BocProPheOMe->ProPheMeTFA TFA, DCM

Caption: Overall synthetic workflow for H-Pro-Phe-Me trifluoroacetate.

Quantitative Data Summary

StepStarting MaterialsKey ReagentsProductTypical Yield (%)
1. Esterification L-Phenylalanine, MethanolThionyl ChlorideH-Phe-OMe·HCl>95
2. N-Protection L-ProlineDi-tert-butyl dicarbonateBoc-Pro-OH>90
3. Coupling Boc-Pro-OH, H-Phe-OMe·HClDCC, DIPEABoc-Pro-Phe-OMe80-90
4. Deprotection Boc-Pro-Phe-OMeTrifluoroacetic AcidH-Pro-Phe-Me·TFA>95

Conclusion and Future Perspectives

The synthesis of H-Pro-Phe-Me trifluoroacetate, while seemingly straightforward, encapsulates the fundamental principles of modern peptide chemistry. A thorough understanding of protecting group strategies, coupling reagent mechanisms, and purification techniques is essential for success. As the field of peptide-based therapeutics continues to expand, the demand for efficient and scalable synthetic methods will only increase.[23] Innovations in coupling reagents, purification technologies like supercritical fluid chromatography (SFC), and more sustainable synthetic approaches will continue to drive the field forward.[8][23]

References

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  • Organic Syntheses. (2015, September 10). Dipeptide Syntheses via Activated α-Aminoesters. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

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  • Kent, S. B., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences of the United States of America, 76(5), 2180–2184. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Tabata, K., & Hashimoto, Y. (2007). Synthesis and application of dipeptides; current status and perspectives. Journal of Molecular Catalysis B: Enzymatic, 47(3-4), 83-97. Retrieved from [Link]

  • Olschewski, D., & Seidel-Morgenstern, A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6294–6297. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2015, August 5). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]

  • Varkey, J. T., & Nagaraj, R. (2014). Protecting Groups in Peptide Synthesis. In Peptide Synthesis: Methods and Protocols (pp. 3-20). Humana Press. Retrieved from [Link]

  • ACS Publications. (2020, January 21). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • University of Bristol. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

  • Chia, M. A., & De-Cai, F. (2021). Trifluoroacetic acid formation from HFC-134a under atmospheric conditions. Physical Chemistry Chemical Physics, 23(34), 18384-18395. Retrieved from [Link]

  • MDPI. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2531-2538. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]

  • ResearchGate. (2020, August 26). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit18.1. Retrieved from [Link]

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  • ResearchGate. (2015, August 9). Trifluoroacetic Acid as an Effective Catalyst for Biginelli Reaction: One-Pot, Three-Component Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (and-Thiones). Retrieved from [Link]

  • Dirty Medicine. (2021, June 13). Heme Synthesis Pathway (and Associated Diseases) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2020, August 10). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Oriental Journal of Chemistry, 26(4), 1235-1238. Retrieved from [Link]

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  • Kumar, A., Sharma, S., & Kumar, S. (2012). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Medicinal Chemistry Research, 21(10), 3046-3052. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of H-Pro-Phe-Me Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Pro-Phe-Me trifluoroacetate, the methyl ester of the dipeptide Prolyl-Phenylalanine with a trifluoroacetate counter-ion, represents a molecule of interest at the intersection of peptide chemistry and pharmacology. While direct, extensive research on the specific biological activities of this compound is nascent, a comprehensive analysis of its constituent parts—the Pro-Phe dipeptide core, the methyl ester modification, and the trifluoroacetate salt—provides a robust framework for predicting its pharmacological profile and guiding future research. This guide synthesizes current knowledge on related structures and chemical modifications to offer a technical overview of the potential biological activities of H-Pro-Phe-Me trifluoroacetate, its chemical properties, and methodologies for its empirical investigation.

Introduction: Deconstructing H-Pro-Phe-Me Trifluoroacetate

The study of dipeptides and their derivatives is a burgeoning field in drug discovery, as these small molecules can exhibit high potency and selectivity for biological targets.[1] H-Pro-Phe-Me trifluoroacetate is a compound that can be broken down into three key components, each with its own implications for biological activity:

  • The H-Pro-Phe Dipeptide Core: The sequence of L-proline and L-phenylalanine forms the fundamental biological unit. The unique structural properties of these amino acids suggest a range of potential interactions within biological systems.

  • The Methyl Ester (Me) Modification: The esterification of the C-terminus is a common medicinal chemistry strategy to modulate the pharmacokinetic properties of a peptide.

  • The Trifluoroacetate (TFA) Salt: This counter-ion is typically a remnant of the synthetic and purification process of the peptide and can have its own biological implications.

This guide will explore each of these components to build a comprehensive picture of the potential biological landscape of H-Pro-Phe-Me trifluoroacetate.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of H-Pro-Phe-Me trifluoroacetate is essential for its handling, formulation, and interpretation in biological assays.

PropertyValueSource
CAS Number 149673-08-5[2]
Molecular Formula C₁₅H₂₀N₂O₃ • C₂HF₃O₂[2]
Molecular Weight 390.356 g/mol [2]
Synonyms (2'S,2S)-3-Phenyl-2-[(pyrrolidine-2-carbonyl)-amino]-propionic acid methyl ester trifluoroactate; H-pro-phe-ME trifluoroacetate[2]

The trifluoroacetate salt form generally enhances the solubility of peptides in aqueous solutions, which is a critical factor for in vitro biological assays.[3]

The Dipeptide Core: Potential Biological Activities of H-Pro-Phe

While the biological activity of the non-esterified dipeptide H-Pro-Phe-OH is not extensively documented, insights can be drawn from the known roles of its constituent amino acids and related peptide structures.

Neurological and Cognitive Functions

Phenylalanine is an essential amino acid and a precursor to tyrosine, which in turn is a building block for several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[4] This metabolic link suggests that dipeptides containing phenylalanine could have roles in neurological processes. The methyl ester derivative of N-Benzoyl-L-Phenylalanine was specifically synthesized to enhance the bioavailability of phenylalanine for supplements aimed at supporting neurological health and cognitive function.[3]

Structural Influence on Proteins and Peptides

Proline is unique among the proteinogenic amino acids for its secondary amine, which is incorporated into a rigid five-membered ring. When part of a peptide chain, proline introduces a "kink," which can significantly influence the secondary and tertiary structure of proteins.[4] The Pro-Phe motif is found in larger, bioactive cyclic peptides that exhibit anticancer properties, indicating that this specific sequence can be a critical component of a pharmacophore.[5]

Antioxidant and Cytoprotective Potential

Some studies have suggested that dipeptides containing phenylalanine may possess antioxidant properties, which could help protect cells from damage caused by oxidative stress.[4] Dipeptides containing aromatic amino acids have been a focus of research for their potential to scavenge free radicals.[6]

The Role of Methyl Esterification

The modification of a peptide's C-terminus with a methyl ester is a deliberate strategy to enhance its drug-like properties. Esterification neutralizes the negative charge of the carboxylic acid, which can lead to:

  • Increased Lipophilicity: This can improve the peptide's ability to cross cellular membranes.

  • Enhanced Bioavailability: By improving absorption, the overall exposure of the body to the active compound can be increased.[7]

  • Improved Stability: The methyl ester can protect the C-terminus from degradation by carboxypeptidases.

Therefore, H-Pro-Phe-Me can be considered a prodrug or a more bioavailable form of the H-Pro-Phe dipeptide.

The Trifluoroacetate Counter-ion: An Important Experimental Consideration

Trifluoroacetic acid (TFA) is a strong acid that is widely used in the mobile phase for reverse-phase high-performance liquid chromatography (RP-HPLC), a standard method for peptide purification.[8] As a result, synthetic peptides are often isolated as their TFA salts. While residual TFA in a final peptide product is generally considered to have low toxicity, it is not biologically inert.[9][10]

Notably, trifluoroacetate has been shown to act as an allosteric modulator at the glycine receptor.[11] This means that at sufficient concentrations, the TFA counter-ion itself could elicit a biological response or interfere with the interpretation of experimental results for the peptide of interest. Researchers should be mindful of the potential for such off-target effects.

Potential Areas for Investigation and Experimental Protocols

Based on the analysis of its components, H-Pro-Phe-Me trifluoroacetate presents several intriguing avenues for biological investigation.

Neuromodulatory and Neuroprotective Effects

Given phenylalanine's role as a neurotransmitter precursor, H-Pro-Phe-Me could be investigated for its effects on neuronal cell lines.

Experimental Workflow: Assessment of Neurotransmitter Modulation

G cluster_0 Cell Culture & Treatment cluster_1 Analysis cell_culture Culture neuronal cell line (e.g., SH-SY5Y) treatment Treat cells with varying concentrations of H-Pro-Phe-Me cell_culture->treatment supernatant Collect cell supernatant treatment->supernatant cell_lysate Prepare cell lysate treatment->cell_lysate hplc_ms Quantify neurotransmitters (e.g., dopamine) via HPLC-MS/MS supernatant->hplc_ms western_blot Analyze key signaling proteins (e.g., p-CREB) by Western Blot cell_lysate->western_blot G start Prepare serial dilutions of H-Pro-Phe-Me in broth inoculate Inoculate with standardized bacterial/fungal suspension start->inoculate incubate Incubate at appropriate temperature and time inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance reading incubate->read_mic

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

H-Pro-Phe-Me trifluoroacetate is a chemically defined dipeptide derivative with a scientifically plausible, yet largely unexplored, biological activity profile. Based on a deductive analysis of its constituent components, promising areas for future research include its potential as a neuromodulator, an anticancer agent, and an antimicrobial compound. The methyl ester modification suggests enhanced bioavailability, making it an attractive candidate for in vivo studies should in vitro activity be established. Crucially, researchers must remain cognizant of the potential confounding effects of the trifluoroacetate counter-ion in their experimental designs. The systematic investigation of H-Pro-Phe-Me trifluoroacetate, guided by the principles and methodologies outlined in this guide, holds the potential to uncover novel biological functions and therapeutic applications for this intriguing dipeptide derivative.

References

  • National Center for Biotechnology Information. (n.d.). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. PubMed Central. [Link]

  • ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. PubMed Central. [Link]

  • Caring Sunshine. (n.d.). Ingredient: N-Benzoyl-L-Phenylalanine Methyl Ester. [Link]

  • MDPI. (2022, November 2). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. [Link]

  • National Center for Biotechnology Information. (n.d.). Pro-Phe. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Ac-Pro-Phe-Phe-OMe. PubChem. [Link]

  • National Center for Biotechnology Information. (2025, November 28). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylalanylphenylalanine methyl ester. PubChem. [Link]

  • National Center for Biotechnology Information. (2023, January 21). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PubMed Central. [Link]

  • Royal Society of Chemistry. (2024, November 27). Effects of proline substitution/inclusion on the nanostructure of a self-assembling β-sheet-forming peptide. [Link]

  • National Institutes of Health. (n.d.). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. [Link]

  • ResearchGate. (2025, August 6). Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect. [Link]

  • National Center for Biotechnology Information. (2024, December 23). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. PubMed Central. [Link]

  • MDPI. (n.d.). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]

  • ResearchGate. (2024, January 8). Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans. [Link]

  • National Institutes of Health. (n.d.). Biological activity of for-Met-Leu-Phe-OMe analogs: relevant substitutions specifically trigger killing mechanisms in human neutrophils. [Link]

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Sources

An In-depth Technical Guide to H-Pro-Phe-Me Trifluoroacetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of H-Pro-Phe-Me trifluoroacetate, a dipeptide methyl ester salt with significant potential in research and pharmaceutical development. We will delve into its synthesis, physicochemical properties, and potential biological activities, offering field-proven insights and detailed experimental protocols for the scientific community.

Introduction: Deconstructing H-Pro-Phe-Me Trifluoroacetate

H-Pro-Phe-Me trifluoroacetate is comprised of two key components: the dipeptide methyl ester, Prolyl-Phenylalanine methyl ester (H-Pro-Phe-Me), and the trifluoroacetate (TFA) anion, which acts as a counter-ion. The dipeptide itself is a fascinating molecule, and its esterification at the C-terminus, along with the presence of the TFA counter-ion, bestows upon it unique properties that are of great interest to drug development professionals.

The trifluoroacetate counter-ion is not merely a passive component; it is a direct consequence of the common use of trifluoroacetic acid in the final deprotection step of peptide synthesis.[1][2][3] Its presence can significantly influence the solubility, stability, and handling of the peptide.[1]

This guide will explore the synthesis of this compound, its predicted properties, and its potential to act as a pro-drug for the formation of a cyclic dipeptide, offering a novel avenue for therapeutic intervention.

Synthesis and Physicochemical Properties

The synthesis of H-Pro-Phe-Me trifluoroacetate is a multi-step process that can be accomplished through standard peptide coupling techniques. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis of H-Pro-Phe-Me trifluoroacetate can be logically approached using a solution-phase peptide coupling strategy. This method offers a high degree of control and scalability.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Phenylalanine Methyl Ester Formation cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Deprotection and Salt Formation Phe L-Phenylalanine SOCl2 Thionyl Chloride in Methanol Phe->SOCl2 Esterification Phe_Me H-Phe-OMe.HCl SOCl2->Phe_Me Coupling_Reagents HBTU, HOBt, DIPEA in DMF Phe_Me->Coupling_Reagents Boc_Pro Boc-Pro-OH Boc_Pro->Coupling_Reagents Boc_Pro_Phe_Me Boc-Pro-Phe-OMe Coupling_Reagents->Boc_Pro_Phe_Me TFA Trifluoroacetic Acid (TFA) in DCM Boc_Pro_Phe_Me->TFA Boc Deprotection Final_Product H-Pro-Phe-OMe.TFA TFA->Final_Product

Caption: Proposed synthetic workflow for H-Pro-Phe-Me trifluoroacetate.

Physicochemical Properties

The predicted physicochemical properties of H-Pro-Phe-Me trifluoroacetate are summarized in the table below. These values are calculated based on the chemical structure and are essential for designing experiments and formulating this compound.

PropertyValueSource
Molecular Formula C₁₇H₂₁F₃N₂O₅Calculated
Molecular Weight 406.36 g/mol Calculated
Appearance White to off-white solidPredicted
Solubility Soluble in water, methanol, and DMSOPredicted based on salt form and peptide nature
pKa of TFA 0.52[1]

The Critical Role of the Trifluoroacetate Counter-Ion

Trifluoroacetic acid (TFA) is a strong acid commonly employed in peptide chemistry for the removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of a peptide.[1][2][3] The resulting peptide is therefore obtained as a trifluoroacetate salt.

The trifluoroacetate anion is highly electronegative and can influence the peptide's conformation and biological activity. It is also known to be a persistent environmental contaminant, which is a factor to consider in large-scale synthesis.[1] For certain biological assays, it may be necessary to exchange the TFA counter-ion for a more biocompatible one, such as chloride or acetate, through ion-exchange chromatography.

Potential Biological Activities and Mechanism of Action

Intramolecular Cyclization to a Diketopiperazine

Dipeptide methyl esters are known to undergo spontaneous intramolecular aminolysis in aqueous solutions to form cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs).[4][5] This cyclization is a critical aspect of the chemistry of H-Pro-Phe-Me and likely a key determinant of its biological effect.

Diagram of the Cyclization Pathway:

G H_Pro_Phe_Me H-Pro-Phe-OMe (Linear Dipeptide Ester) Transition_State Intramolecular Aminolysis (Nucleophilic attack of N-terminus on ester carbonyl) H_Pro_Phe_Me->Transition_State Spontaneous in aqueous buffer Cyclo_Pro_Phe cyclo(Pro-Phe) (Diketopiperazine) Transition_State->Cyclo_Pro_Phe Methanol Methanol (byproduct) Transition_State->Methanol

Caption: Spontaneous cyclization of H-Pro-Phe-Me to cyclo(Pro-Phe).

The resulting cyclic dipeptide, cyclo(Pro-Phe), may possess distinct biological activities from its linear precursor. Cyclic peptides, in general, exhibit enhanced stability against proteolytic degradation and can have improved cell permeability and receptor selectivity.[6][7]

Experimental Protocols

To facilitate further research on H-Pro-Phe-Me trifluoroacetate, we provide the following detailed experimental protocols.

Synthesis of H-Pro-Phe-Me Trifluoroacetate

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Boc-L-Proline

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Peptide Coupling:

    • Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) and Boc-L-Proline (1.1 eq) in DMF.

    • Add HBTU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Boc-Pro-Phe-OMe.

  • Boc Deprotection:

    • Dissolve the purified Boc-Pro-Phe-OMe in a solution of 50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product.

    • Collect the solid by filtration and dry under vacuum to yield H-Pro-Phe-Me trifluoroacetate as a white solid.

Characterization of H-Pro-Phe-Me Trifluoroacetate
  • HPLC Analysis: Purity assessment should be performed using reverse-phase HPLC with a C18 column. A typical gradient would be 10-90% acetonitrile in water (with 0.1% TFA) over 20 minutes.

  • Mass Spectrometry: The molecular weight of the product can be confirmed by electrospray ionization mass spectrometry (ESI-MS). The expected [M+H]⁺ ion for the free peptide is at m/z 293.15.

  • NMR Spectroscopy: Structural confirmation can be obtained by ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent like DMSO-d₆ or D₂O.

Monitoring Cyclization to cyclo(Pro-Phe)

Materials:

  • H-Pro-Phe-Me trifluoroacetate

  • 100 mM Sodium Phosphate Buffer, pH 8.0

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of H-Pro-Phe-Me trifluoroacetate in the phosphate buffer at a concentration of 1 mg/mL.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately analyze the aliquot by reverse-phase HPLC to monitor the disappearance of the linear peptide and the appearance of the cyclic dipeptide.

  • Quantify the peaks to determine the rate of cyclization.

Applications in Research and Drug Development

H-Pro-Phe-Me trifluoroacetate serves as a valuable tool for researchers in several capacities:

  • Pro-drug for Cyclic Dipeptides: Its ability to spontaneously cyclize allows for the in situ generation of cyclo(Pro-Phe).[4][5] This can be advantageous for drug delivery, where the more stable and potentially more active cyclic form is generated at the site of action.

  • Peptidomimetic Scaffolding: Both the linear and cyclic forms of this dipeptide can serve as scaffolds for the development of novel peptidomimetics.[7] Modifications to the proline or phenylalanine side chains can be explored to enhance biological activity and selectivity.

  • Investigating Peptide Self-Assembly: Dipeptides are known to self-assemble into various nanostructures.[4] H-Pro-Phe-Me can be used to study the principles of peptide self-assembly and to create novel biomaterials.

Conclusion

H-Pro-Phe-Me trifluoroacetate is a dipeptide derivative with significant potential in the field of drug discovery and biomaterials science. Its synthesis is straightforward, and its chemistry is dominated by its propensity to cyclize into a more stable diketopiperazine. Understanding the interplay between the linear dipeptide ester and its cyclic counterpart, as well as the influence of the trifluoroacetate counter-ion, is crucial for harnessing the full potential of this molecule. The experimental protocols and theoretical insights provided in this guide are intended to empower researchers to explore the exciting opportunities that H-Pro-Phe-Me trifluoroacetate presents.

References

  • Bechtler, C., & Lamers, C. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Medicinal Chemistry.
  • ChemicalBook. (n.d.).
  • MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
  • Wikipedia. (2024). Trifluoroacetic acid. Wikipedia.
  • PubChem. (n.d.). Trifluoroacetic acid. PubChem.
  • NovoPro Bioscience Inc. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide. NovoPro Bioscience Inc.
  • Al-Azzam, W. I., et al. (2010). Peptidomimetics, a synthetic tool of drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PMC. (2023). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PMC.
  • ResearchGate. (2015). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
  • Wiley Online Library. (2019).
  • ChemRxiv. (2019).

Sources

Methodological & Application

H-Pro-Phe-Me trifluoroacetate experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Handling, Synthesis, and Salt Exchange for Dipeptide Methyl Esters

Abstract & Scope

This guide details the technical specifications, handling protocols, and synthetic applications of L-Prolyl-L-phenylalanine methyl ester trifluoroacetate (H-Pro-Phe-OMe • TFA).[1][2][3][4][5][6][7][8][9] Commonly denoted in shorthand as H-Pro-Phe-Me, this dipeptide derivative serves as a critical chiral building block in the fragment condensation of bioactive peptides (e.g., ACE inhibitors, bradykinin potentiators).

Critical Distinction: While often abbreviated as "Me," this protocol specifically addresses the Methyl Ester (OMe) derivative. Researchers must verify they are not working with the N-methyl amide (–NHMe) or N-methyl amino acid analogs.

Scope of Application:

  • Synthetic Chemistry: Fragment condensation and peptide elongation.

  • Analytical Chemistry: HPLC/MS standard calibration.

  • Biological Assays: Salt exchange protocols for toxicity reduction.

Chemical Identity & Physical Properties[1][3][8][10][11][12]
PropertySpecification
Systematic Name Methyl (S)-2-((S)-pyrrolidine-2-carboxamido)-3-phenylpropanoate trifluoroacetate
Sequence H-Pro-Phe-OMe • CF₃COOH
Molecular Formula C₁₆H₂₂N₂O₃ • C₂HF₃O₂
Molecular Weight 290.36 (Free Base) / 404.38 (TFA Salt)
Solubility Soluble in water, methanol, DMSO, DMF. Sparingly soluble in diethyl ether.
Hygroscopicity High. TFA salts absorb atmospheric moisture rapidly.
Storage -20°C, desiccated. Allow to warm to RT before opening.
Critical Handling: The Hygroscopicity Factor

Causality: TFA salts of short peptides are highly hygroscopic. Absorption of water leads to hydrolysis of the methyl ester (forming H-Pro-Phe-OH) and inaccurate weighing, causing stoichiometry errors in coupling reactions.

Protocol: Safe Handling

  • Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30–60 mins) before breaking the seal.

  • Weighing: Weigh quickly into a dry vessel. Do not leave the stock container open.

  • Re-sealing: Purge the stock vial with Argon or Nitrogen before re-capping and returning to -20°C.

Protocol I: Quality Control (HPLC & MS)

Objective: Validate purity and identity before use in synthesis.

Methodology: Reversed-Phase HPLC (RP-HPLC) with acidic mobile phases is required to maintain the protonation state of the N-terminus and prevent peak tailing.

Instrument Parameters:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm, 100 Å).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 214 nm (peptide bond) and 254 nm (phenyl ring).

Gradient Table:

Time (min) % Buffer B Event
0.0 5 Equilibration
20.0 65 Linear Gradient
20.1 95 Wash
25.0 95 Wash

| 25.1 | 5 | Re-equilibration |

Self-Validation Step:

  • Retention Time Check: The methyl ester is more hydrophobic than the free acid. If a peak appears earlier than the main peak (approx. 1-2 min shift), it indicates hydrolysis (H-Pro-Phe-OH).

  • Mass Spec Confirmation: ESI-MS should show

    
     Da. An impurity at 277.2 Da indicates hydrolysis (loss of methyl group -14 Da).
    
Protocol II: Synthetic Application (Fragment Coupling)

Objective: Use H-Pro-Phe-OMe • TFA as the amine component in a coupling reaction.

The Challenge: The amine is protonated by the TFA counterion (


-Pro...). It is non-nucleophilic  in this state. It must be neutralized in situ to react with an activated carboxylic acid.

Reagents:

  • Carboxylic Acid Component: Boc-Xaa-OH or Fmoc-Xaa-OH (1.0 equiv).

  • Amine Component: H-Pro-Phe-OMe • TFA (1.0 – 1.1 equiv).

  • Coupling Reagent: HATU or EDC/HOBt (1.0 – 1.1 equiv).

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Dissolution: Dissolve the Carboxylic Acid and Coupling Reagent in DMF. Stir for 2 minutes to activate.

  • Amine Preparation: In a separate vial, dissolve H-Pro-Phe-OMe • TFA in minimal DMF.

  • Neutralization (Critical): Add DIPEA to the Amine solution.

    • Calculation: You need 1 equivalent of Base to neutralize the TFA salt, plus 1-2 equivalents to drive the reaction. Total Base = 2.5 – 3.0 equivalents relative to the amine.

  • Combination: Add the neutralized amine solution to the activated acid solution.

  • Monitoring: Stir at Room Temp under Nitrogen. Monitor by TLC or LC-MS after 1 hour.

  • Workup: Dilute with EtOAc. Wash with 5% NaHCO₃, Water, 1M KHSO₄ (or 0.1M HCl), and Brine. Dry over Na₂SO₄.

Self-Validation System:

  • pH Check: Moisten a pH strip with water and touch it to the vapor/liquid interface of the reaction. It must read basic (pH 8-9). If acidic, the amine is still protonated (salt form) and coupling will not occur.

Protocol III: Salt Exchange (TFA to HCl)

Objective: Remove toxic TFA counterions for biological assays.

Causality: TFA is cytotoxic and can alter cell proliferation data. If using H-Pro-Phe-OMe in cell-based assays, convert to the Hydrochloride (HCl) salt.

Procedure:

  • Dissolution: Dissolve H-Pro-Phe-OMe • TFA in 0.1 M HCl (approx. 10 mL per gram of peptide).

  • Incubation: Let stand at room temperature for 5 minutes.

  • Lyophilization: Freeze in liquid nitrogen and lyophilize to dryness.

  • Repetition: Repeat steps 1-3 two more times . This ensures the volatile TFA is displaced by the stronger acid (HCl).

  • Final Product: H-Pro-Phe-OMe • HCl.

Visualization: Workflows & Logic
Figure 1: Fragment Condensation Workflow

Caption: Logical flow for utilizing H-Pro-Phe-OMe • TFA in peptide synthesis, highlighting the critical neutralization step.

G start H-Pro-Phe-OMe • TFA (Storage: -20°C) prep Dissolve in DMF start->prep neutralize Add Base (DIPEA) (Release free amine) prep->neutralize Neutralization couple Coupling Reaction (Formation of Peptide Bond) neutralize->couple activate Activate Acid Component (Boc-AA-OH + HATU) activate->couple Add to Amine check QC Check (pH > 8 & LCMS) couple->check

Figure 2: Salt Exchange Logic

Caption: Mechanism for replacing toxic TFA counterions with biocompatible Chloride ions via lyophilization.

SaltExchange input Peptide • TFA Salt (Toxic to Cells) step1 Dissolve in excess 0.1 M HCl input->step1 process Equilibrium Shift: Peptide-NH3+ TFA- + HCl <-> Peptide-NH3+ Cl- + TFA(volatile) step1->process lyo Lyophilization (Removes Water + HTFA) process->lyo cycle Repeat 3x lyo->cycle cycle->step1 Not Complete output Peptide • HCl Salt (Biocompatible) cycle->output Complete

References
  • LifeTein. (n.d.). TFA Removal Service and Salt Exchange Protocols. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels.[8] Faraday Discussions. Retrieved from [Link]

  • AmbioPharm. (n.d.). Peptide Salt Forms: TFA vs Acetate vs HCl.[2][4][6][8][9] Retrieved from [Link]

Sources

H-Pro-Phe-Me trifluoroacetate in vitro assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling and Enzymatic Hydrolysis of H-Pro-Phe-OMe Trifluoroacetate

Abstract

This application note details the in vitro characterization of H-Pro-Phe-Me trifluoroacetate (L-Prolyl-L-Phenylalanine methyl ester, TFA salt), a synthetic dipeptide derivative. While H-Pro-Phe-OH is a known C-terminal fragment of Angiotensin II and a competitive inhibitor of Angiotensin-Converting Enzyme (ACE), its methyl ester variant (H-Pro-Phe-OMe) serves a distinct role as a chromogenic substrate for esterase activity and a prodrug model for peptide transport studies.

This guide provides a validated protocol for monitoring the enzymatic hydrolysis of H-Pro-Phe-OMe by serine proteases (specifically


-Chymotrypsin and Prolyl Carboxypeptidase models). We explore its utility in determining kinetic constants (

,

) and assessing the stability of C-terminal modifications in drug design.

Introduction & Mechanistic Insight

H-Pro-Phe-OMe (CAS: 149673-08-5) is the methyl ester of the dipeptide Pro-Phe. In drug development, methyl esterification is a common strategy to enhance the lipophilicity and oral bioavailability of peptide therapeutics, allowing them to cross the intestinal epithelium via passive diffusion or specific transporters (e.g., PEPT1). Once absorbed, these esters function as prodrugs, requiring enzymatic hydrolysis to release the active free acid form.

The Biological Context
  • ACE Inhibition: The free acid, H-Pro-Phe-OH, interacts with the active site of ACE.[1] The methyl ester (H-Pro-Phe-OMe) is often used to study the structural requirements of this pocket—specifically, how the loss of the negative charge at the C-terminus affects binding affinity [1].

  • Prolyl Carboxypeptidase (PRCP) Activity: PRCP (Angiotensinase C) cleaves C-terminal amino acids adjacent to proline. H-Pro-Phe-OMe acts as a specific synthetic substrate to measure the esterase activity of such enzymes, which is often faster and easier to quantify than amidase activity [2].

Mechanism of Action (Hydrolysis)

The assay relies on the specific cleavage of the ester bond by a serine protease (e.g.,


-Chymotrypsin, which targets aromatic side chains like Phenylalanine).

Reaction:



The reaction follows Michaelis-Menten kinetics, where the rate of hydrolysis is monitored by High-Performance Liquid Chromatography (HPLC) separation of the hydrophobic ester (substrate) from the more polar acid (product).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the kinetic assay, from substrate preparation to data extraction.

G Substrate H-Pro-Phe-OMe (Substrate) Reaction Enzymatic Hydrolysis Substrate->Reaction Buffer pH 7.4 Enzyme Serine Protease (e.g., Chymotrypsin) Enzyme->Reaction Quench Acid Quench (1% TFA) Reaction->Quench Timepoints HPLC RP-HPLC Analysis (C18 Column) Quench->HPLC Injection Data Kinetic Plot (Michaelis-Menten) HPLC->Data Peak Integration

Figure 1: Workflow for the enzymatic kinetic profiling of H-Pro-Phe-OMe.

Protocol: Enzymatic Hydrolysis Assay (HPLC-Based)

This protocol uses


-Chymotrypsin as a model enzyme due to its high specificity for the C-terminal Phenylalanine residue. This system validates the stability of the ester bond.
Reagents & Equipment
  • Substrate: H-Pro-Phe-OMe · TFA (Purity >98%).

  • Enzyme:

    
    -Chymotrypsin (from bovine pancreas, Type II).
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (Calcium is essential for Chymotrypsin stability).
    
  • Stop Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

  • HPLC System: Agilent 1200 or equivalent with UV detection (DAD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Substrate Preparation

The trifluoroacetate salt is acidic. Proper buffering is critical to prevent pH shifts that alter enzyme activity.

  • Stock Solution (10 mM): Dissolve 4.7 mg of H-Pro-Phe-OMe · TFA (MW ≈ 470 g/mol approx. including counterion, check specific batch MW) in 1 mL of 50% ACN/Water.

  • Working Standards: Prepare serial dilutions (0.1 mM to 5 mM) in the Reaction Buffer.

Enzymatic Reaction Steps
  • Equilibration: Pre-incubate 190 µL of substrate working solutions at 37°C for 5 minutes.

  • Initiation: Add 10 µL of Enzyme Solution (0.1 units/µL) to the substrate.

  • Incubation: Incubate at 37°C.

  • Sampling: At defined time points (0, 5, 10, 15, 30, 60 min), remove 50 µL of the reaction mixture.

  • Quenching: Immediately mix the 50 µL sample with 50 µL of Stop Solution (1% TFA/ACN). Vortex vigorously.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Analysis: Transfer supernatant to HPLC vials.

HPLC Method Parameters
ParameterSetting
Mobile Phase A 0.1% TFA in Water (Milli-Q)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Phe aromatic ring) and 214 nm (Peptide bond)
Temperature 25°C

Data Interpretation:

  • H-Pro-Phe-OMe (Substrate): Elutes later (more hydrophobic due to methyl ester).

  • H-Pro-Phe-OH (Product): Elutes earlier (more polar free acid).

  • Calculate the Area Under Curve (AUC) for the product peak to determine reaction velocity (

    
    ).
    

Pathway Analysis: Prodrug Activation

Understanding the conversion of the methyl ester to the active metabolite is crucial for pharmacokinetics.

Pathway cluster_0 Physiological Relevance Prodrug H-Pro-Phe-OMe (Inactive/Transport Form) Intermediates Tetrahedral Intermediate Prodrug->Intermediates Nucleophilic Attack (Ser-195) Active H-Pro-Phe-OH (Active ACE Inhibitor) Intermediates->Active Hydrolysis Methanol Methanol (Byproduct) Intermediates->Methanol Leaving Group ACE Inhibition ACE Inhibition Active->ACE Inhibition IC50 < 1mM

Figure 2: Mechanistic pathway of H-Pro-Phe-OMe hydrolysis to the active ACE inhibitor.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
No Hydrolysis Observed Enzyme inactivity or pH mismatch.Ensure Buffer pH is > 7.0. TFA salt is acidic; verify final pH after substrate addition.
Peak Tailing Interaction with silanols on column.Ensure 0.1% TFA is present in both mobile phases to suppress silanol ionization.
Spontaneous Hydrolysis Buffer pH too high (> 8.5).Ester bonds are labile at high pH. Keep pH between 7.0 and 7.8. Run a "No Enzyme" control.
Solubility Issues High concentration of hydrophobic ester.Dissolve stock in 50% ACN or DMSO (keep final DMSO < 1% in assay).

References

  • University of Lorraine. (2016). Conformational preferences of proline-containing peptidomimetics. Retrieved from [Link]

  • PubChem. (n.d.). H-Pro-Phe-OMe Trifluoroacetate Compound Summary. Retrieved from [Link]

  • ResearchGate. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation. Retrieved from [Link]

Sources

H-Pro-Phe-Me trifluoroacetate cell-based assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: H-Pro-Phe-Me Trifluoroacetate Cellular Uptake & Bioactivation Assay

Abstract

This application note details the protocol for utilizing H-Pro-Phe-Me trifluoroacetate (L-Prolyl-L-phenylalanine methyl ester, TFA salt) as a chemical probe to evaluate Peptide Transporter (PEPT1/2) kinetics and intracellular carboxylesterase efficiency . Unlike chromogenic substrates (e.g., Pro-Phe-pNA) used for direct enzymatic readouts in lysates, H-Pro-Phe-Me is a non-fluorescent, cell-permeable ester. Its primary utility lies in studying the prodrug bioactivation mechanism : the molecule enters the cell via proton-coupled transport or passive diffusion and is subsequently hydrolyzed by cytosolic esterases into its bioactive free acid form, H-Pro-Phe. This guide provides a validated LC-MS/MS workflow to quantify this uptake and conversion, serving as a model for dipeptide prodrug development.

Scientific Background & Mechanism

Chemical Identity & Properties
  • Compound: H-Pro-Phe-Me · TFA

  • Sequence: Proline-Phenylalanine-Methyl Ester[1]

  • Role: Dipeptide ester / Prodrug surrogate

  • Salt Form: The Trifluoroacetate (TFA) salt ensures enhanced solubility and stability of the free amine compared to the HCl salt, though it requires pH buffering in cell culture.

Mechanism of Action

The assay leverages the "Trap and Cleave" principle.

  • Influx: H-Pro-Phe-Me acts as a substrate for Solute Carrier Family 15 (SLC15A1/PEPT1) and SLC15A2/PEPT2 transporters.

  • Bioactivation: Once cytosolic, ubiquitous non-specific esterases (carboxylesterases) hydrolyze the methyl ester group.

  • Accumulation: The resulting free acid (H-Pro-Phe) is less membrane-permeable than the ester, leading to intracellular accumulation. This mimics the delivery mechanism of ester-prodrugs (e.g., Enalapril, Valacyclovir).

Note on Specificity: Unlike H-Leu-Leu-OMe, which polymerizes via Cathepsin C to induce lysosomal cell death (apoptosis) in immune cells, H-Pro-Phe-Me generally resists this polymerization due to the structural rigidity of the proline residue. Therefore, it serves as an excellent negative control in lysosomotropic toxicity assays.

Visualizing the Pathway

The following diagram illustrates the kinetic pathway of H-Pro-Phe-Me from extracellular administration to intracellular metabolism.

ProPhePathway cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Cytosol (pH 7.2) ProPheMe_Out H-Pro-Phe-Me (Substrate) PEPT1 PEPT1 / PEPT2 Transporter ProPheMe_Out->PEPT1 Km binding ProPheMe_In H-Pro-Phe-Me (Intracellular) ProPheMe_Out->ProPheMe_In Passive Diffusion (Minor) PEPT1->ProPheMe_In H+ Coupled Influx Esterase Carboxylesterase (Hydrolysis) ProPheMe_In->Esterase Binding ProPhe_Acid H-Pro-Phe-OH (Accumulated Metabolite) Esterase->ProPhe_Acid Conversion Methanol Methanol (Byproduct) Esterase->Methanol

Figure 1: Kinetic pathway of H-Pro-Phe-Me uptake via PEPT transporters and subsequent intracellular hydrolysis.

Materials & Equipment

Reagents
  • Test Compound: H-Pro-Phe-Me · TFA (High purity >98%).

  • Internal Standard (IS): H-Pro-Phe-OH-d5 (Deuterated) or Gly-Sar (for competition assays).

  • Transport Buffer: HBSS (Hank’s Balanced Salt Solution) adjusted to pH 6.0 (optimal for PEPT1) and pH 7.4.

  • Lysis Buffer: 0.1% Formic acid in 50:50 Methanol/Water (stops esterase activity immediately).

  • Cell Lines: Caco-2 (Human colorectal adenocarcinoma) or HEK293T overexpressing PEPT1.

Equipment
  • LC-MS/MS System (Triple Quadrupole).

  • 12-well tissue culture plates.

  • Refrigerated Centrifuge.

Experimental Protocol

Phase 1: Preparation of Stock Solutions
  • Stock: Dissolve H-Pro-Phe-Me · TFA in DMSO to 100 mM.

    • Critical Step: The TFA salt is acidic.[2][3] When diluting into HBSS, verify pH. A drop in pH below 5.5 can alter transporter kinetics artificially.

  • Working Solution: Dilute Stock in HBSS (pH 6.0) to final concentrations of 0.1, 0.5, 1.0, and 5.0 mM.

Phase 2: Uptake & Conversion Assay
  • Seeding: Seed Caco-2 cells (density

    
     cells/well) in 12-well plates. Allow to differentiate for 14–21 days to express PEPT1.
    
  • Equilibration: Wash cells

    
     with pre-warmed HBSS (pH 6.0). Incubate for 10 min at 37°C.
    
  • Dosing: Replace buffer with 500 µL of Working Solution (H-Pro-Phe-Me).

  • Incubation: Incubate at 37°C for defined timepoints (e.g., 5, 15, 30, 60 min).

    • Control: Perform parallel incubation at 4°C to measure non-specific binding vs. active transport.

  • Termination & Lysis:

    • Aspirate dosing solution rapidly.

    • Wash

      
       with ice-cold PBS (stops transport).
      
    • Add 300 µL Lysis Buffer (MeOH/Water/Formic Acid).

    • Scrape cells and collect lysate.

  • Extraction: Vortex lysate for 1 min. Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant for LC-MS/MS.

Phase 3: LC-MS/MS Quantification

Quantify both the parent (Ester) and the metabolite (Acid).

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Retention Time
H-Pro-Phe-Me 277.1115.1 (Pro)3.2 min
H-Pro-Phe-OH 263.1115.1 (Pro)2.1 min
Internal Std VariesVariesVaries

Data Analysis & Interpretation

Calculate the Hydrolysis Ratio to determine intracellular esterase efficiency.





Interpretation Table:

ObservationBiological Interpretation
High Total Uptake / Low Conversion High PEPT1 activity, but low esterase susceptibility. The prodrug may fail to release the active moiety.
High Total Uptake / High Conversion Ideal Prodrug profile. Rapid entry and rapid bioactivation.
Low Total Uptake Poor substrate for PEPT1. Consider chemical modification of the N-terminus.
Uptake at 4°C ≈ Uptake at 37°C Entry is dominated by passive diffusion, not active transport.

Troubleshooting Guide

  • Issue: Low Recovery of H-Pro-Phe-Me (Parent).

    • Cause: Rapid hydrolysis during the extraction step.

    • Solution: Ensure Lysis Buffer contains 0.1% Formic Acid and keep all samples on ice. The acid pH inhibits serine esterases.

  • Issue: Cytotoxicity.

    • Cause: High concentrations of TFA salts can be toxic.

    • Solution: If using >1 mM, neutralize the stock solution with equimolar NaOH or use a buffer with higher capacity (HEPES) to maintain physiological pH.

  • Issue: High Background in LC-MS.

    • Cause: Pro-Phe-Me can stick to plasticware.

    • Solution: Use low-binding tubes and include a solvent blank wash between runs.

References

  • Brandsch, M., et al. (2008). "Membrane transporters for cardiometabolic drugs." Physiological Reviews.

  • Vig, B. S., et al. (2003). "Amino acid ester prodrugs of floxuridine: synthesis and effects of structure on prodrug stability and intestinal permeability." Pharmaceutical Research.

  • Thwaites, D. T., & Anderson, C. M. (2007). "H+-coupled nutrient, micronutrient and drug transporters in the mammalian small intestine." Experimental Physiology.

  • Laakkonen, L., et al. (2022). "Design and Characterization of In-One Protease-Esterase PluriZyme." International Journal of Molecular Sciences.

Sources

Application Note: Mass Spectrometry Analysis of H-Pro-Phe-Me Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Dipeptide Analysis

Dipeptides and their derivatives, such as H-Pro-Phe-Me (Proline-Phenylalanine methyl ester), are fundamental building blocks in peptidomimetics and play a crucial role in drug discovery and development. Their structural characterization is paramount for understanding their biological activity, stability, and pharmacokinetic properties. Mass spectrometry (MS) stands as a cornerstone analytical technique for the qualitative identification and structural elucidation of these molecules.[1] This application note provides a comprehensive guide to the mass spectrometric analysis of H-Pro-Phe-Me trifluoroacetate, offering detailed protocols and expert insights into the nuances of its characterization.

The presence of a trifluoroacetate (TFA) counter-ion, a common artifact from solid-phase peptide synthesis and purification, introduces specific challenges and considerations for MS analysis.[2] While beneficial for chromatographic separation, TFA is a strong ion-pairing agent that can suppress the signal in electrospray ionization (ESI)-MS.[3][4][5][6] Understanding and mitigating this effect is critical for achieving high-sensitivity analysis.

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental decisions, empowering researchers to adapt and troubleshoot their analyses effectively.

Physicochemical Properties of H-Pro-Phe-Me Trifluoroacetate

A thorough understanding of the analyte's properties is foundational to developing a robust analytical method.[7][8]

PropertyValue/DescriptionSignificance for MS Analysis
Chemical Formula C₁₅H₂₀N₂O₃ (Peptide)Determines the monoisotopic mass.
Monoisotopic Mass 276.1474 g/mol (Peptide)The primary target for MS detection of the protonated molecule.
Structure Proline linked to a C-terminal Phenylalanine with a methyl-esterified carboxyl group.The peptide bond is the primary site of fragmentation in collision-induced dissociation (CID). The proline residue can lead to unique fragmentation patterns.
Counter-ion Trifluoroacetate (CF₃COO⁻)Can cause ion suppression in ESI-MS. May be observed as an adduct in the mass spectrum.
Calculated m/z of [M+H]⁺ 277.1547The expected mass-to-charge ratio for the singly protonated molecule in positive ion mode.

Core Principles of H-Pro-Phe-Me Mass Spectrometry

The analysis of H-Pro-Phe-Me by mass spectrometry involves three key stages: ionization, mass analysis, and fragmentation for structural elucidation.

1. Ionization: Electrospray Ionization (ESI)

ESI is the preferred method for converting the H-Pro-Phe-Me in a liquid solution into gaseous ions.[9] The sample solution is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, primarily [M+H]⁺.

Causality Behind Experimental Choices:

  • Positive Ion Mode: The presence of the N-terminal amine group on proline makes H-Pro-Phe-Me readily protonated, making positive ion mode the logical choice for detection.

  • Solvent System: A typical solvent system of acetonitrile/water with a small amount of a volatile acid (like formic acid) is used. The organic solvent aids in desolvation, while the acid promotes protonation. Formic acid is often preferred over TFA in the final spray solution to minimize ion suppression.[6]

2. Mass Analysis: Identifying the Intact Molecule

The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).[9] For H-Pro-Phe-Me, the primary ion of interest in a full scan MS spectrum will be the protonated molecule [M+H]⁺ at an m/z of approximately 277.15.

3. Fragmentation: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To confirm the amino acid sequence and the presence of the methyl ester, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are mass-analyzed.

The "Proline Effect" in Fragmentation: The presence of proline, with its rigid cyclic structure, can significantly influence peptide fragmentation.[10][11] This can sometimes lead to a less predictable fragmentation pattern or a dominant fragment ion corresponding to the cleavage of the peptide bond N-terminal to the proline.[12] However, for a dipeptide, the fragmentation is generally straightforward.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of H-Pro-Phe-Me.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation sample H-Pro-Phe-Me Trifluoroacetate (Solid) dissolve Dissolve in appropriate solvent (e.g., 50:50 ACN:H₂O with 0.1% FA) sample->dissolve dilute Dilute to final concentration (e.g., 1-10 µg/mL) dissolve->dilute infusion Direct Infusion dilute->infusion Method 1 lcms LC-MS dilute->lcms Method 2 ms Full Scan MS (Detect [M+H]⁺) infusion->ms lcms->ms msms Tandem MS (MS/MS) (Fragment [M+H]⁺) ms->msms ms->msms interpret Analyze Spectra (Identify parent and fragment ions) msms->interpret confirm Confirm Structure interpret->confirm

Caption: General workflow for MS analysis of H-Pro-Phe-Me.

Protocol 1: Direct Infusion Analysis

This method is ideal for rapid confirmation of the molecular weight and for optimizing MS/MS fragmentation parameters.

1. Sample Preparation:

  • Prepare a stock solution of H-Pro-Phe-Me trifluoroacetate at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and deionized water.
  • From the stock solution, prepare a working solution of 1-10 µg/mL in 50:50 ACN:H₂O containing 0.1% formic acid. Rationale: Formic acid is used to promote protonation and improve signal intensity by competing with the ion-suppressing effects of any residual TFA.

2. Instrument Setup (Example for ESI-QTOF):

ParameterRecommended SettingJustification
Ionization Mode ESI PositiveTo detect the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Nebulizer Gas 1-2 BarAssists in droplet formation.
Drying Gas Flow 8-10 L/minAids in solvent evaporation.
Drying Gas Temp. 200-250 °CFacilitates desolvation of the analyte ions.
Scan Range (MS) m/z 100-500To cover the expected parent ion and potential fragments.
Scan Range (MS/MS) m/z 50-300To capture all relevant fragment ions.
Collision Energy 10-30 eVTo be optimized to achieve a good balance of parent ion and fragment ion intensities.

3. Data Acquisition and Interpretation:

  • Infuse the sample at a constant flow rate (e.g., 5-10 µL/min).
  • Acquire a full scan MS spectrum to identify the [M+H]⁺ ion at m/z 277.15.
  • Perform an MS/MS experiment by selecting the m/z 277.15 ion as the precursor.
  • Analyze the resulting fragment ions to confirm the peptide sequence.

Protocol 2: LC-MS Analysis

This method is suitable for analyzing H-Pro-Phe-Me in complex mixtures or when higher sensitivity is required.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1.

2. LC Conditions (Example for C18 column):

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 1-5 µL

Rationale: Reversed-phase chromatography with a C18 column is effective for separating peptides. The use of formic acid as a mobile phase modifier provides good peak shape and is compatible with ESI-MS.[6]

3. MS Conditions:

  • Use the same MS parameters as in Protocol 1, but acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to automatically trigger MS/MS on the eluting peptide.

Fragmentation Pathway and Data Interpretation

The CID of the [M+H]⁺ ion of H-Pro-Phe-Me will primarily result in cleavage of the peptide bond, leading to the formation of b- and y-type fragment ions.[13][14]

fragmentation cluster_peptide H-Pro-Phe-Me [M+H]⁺ (m/z 277.15) cluster_fragments Major Fragment Ions H H Pro Pro (m/z 97.05) Phe Phe (m/z 147.07) Pro->Phe b1 b₁ ion (m/z 98.06) Pro->b1 Cleavage OMe OMe y1 y₁ ion (m/z 179.09) Phe->y1 Cleavage

Caption: Predicted fragmentation of H-Pro-Phe-Me.

Expected Fragment Ions:

Ion TypeSequenceCalculated m/zInterpretation
b₁ Pro98.06Confirms the N-terminal Proline residue.
y₁ Phe-OMe179.09Confirms the C-terminal Phenylalanine methyl ester.
Iminium ion Pro70.07A characteristic fragment for Proline.

The presence of these key fragment ions provides unambiguous confirmation of the structure of H-Pro-Phe-Me.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The direct infusion analysis allows for the confirmation of the parent mass and optimization of fragmentation conditions. The subsequent LC-MS analysis provides retention time as an additional point of identification and allows for the separation from potential impurities. The consistent observation of the correct parent mass and the predicted fragment ions across both methods provides a high degree of confidence in the analytical results.

Conclusion

The mass spectrometric analysis of H-Pro-Phe-Me trifluoroacetate is a powerful tool for its characterization. By understanding the principles of ESI-MS, the potential for TFA-induced ion suppression, and the predictable fragmentation patterns of dipeptides, researchers can develop robust and reliable analytical methods. The protocols provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development, enabling accurate and efficient structural elucidation of this important class of molecules.

References

  • Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (n.d.). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific. [Link]

  • An, Y., Zhang, H., & Bi, W. (2010). Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis. Journal of the American Society for Mass Spectrometry, 21(11), 1963–1967. [Link]

  • Sterling, H. J., Williams, J. P., Loo, J. A., & Julian, R. R. (2018). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 29(1), 134–142. [Link]

  • Eshraghi, J., & Chowdhury, S. K. (n.d.). Factors affecting electrospray ionization of effluents containing trifluoroacetic acid for high-performance liquid chromatography/mass spectrometry. ACS Publications. [Link]

  • Mora, L., Gallego, M., & Toldrá, F. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food Chemistry, 360, 130026. [Link]

  • Polgár, T., Schlosser, G., & Vékey, K. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(7), 1365–1373. [Link]

  • Wang, N.-H., Lee, W.-L., & Her, G.-R. (2011). Signal enhancement for peptide analysis in liquid chromatography-electrospray ionization mass spectrometry with trifluoroacetic acid containing mobile phase by postcolumn electrophoretic mobility control. Analytical Chemistry, 83(16), 6163–6168. [Link]

  • Wikipedia contributors. (n.d.). Amino acid. Wikipedia. [Link]

  • Polgár, T., Schlosser, G., & Vékey, K. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ACS Publications. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of Dipeptides. Journal of the American Chemical Society, 85(6), 839–840. [Link]

  • A. S., & T. K. (2024). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. PubMed Central. [Link]

  • Carl ROTH. (n.d.). H-Phe-Pro-OH, 500 mg. [Link]

  • Sterling, H. J., Williams, J. P., Loo, J. A., & Julian, R. R. (2018). Enhancing sensitivity of liquid chromatography–mass spectrometry of peptides and proteins using supercharging agents. New Jersey Institute of Technology. [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. [Link]

  • Waters. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • NIST. (n.d.). Methyl trifluoroacetate. NIST WebBook. [Link]

  • Scheltema, R. A., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]

  • ResearchGate. (n.d.). A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. [Link]

  • ResearchGate. (n.d.). (PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. [Link]

  • Waters. (n.d.). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. [Link]

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Application Notes and Protocols for the NMR Spectroscopic Analysis of H-Pro-Phe-Me Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the structural elucidation and characterization of the dipeptide L-Prolyl-L-phenylalanine methyl ester trifluoroacetate (H-Pro-Phe-Me trifluoroacetate) using Nuclear Magnetic Resonance (NMR) spectroscopy. Addressed to researchers, scientists, and professionals in drug development, this document outlines not just the procedural steps but the underlying scientific rationale for each experimental choice. We will cover sample preparation, the selection of a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and ¹⁹F NMR), and the principles of spectral assignment. The objective is to provide a self-validating system of protocols that ensures accurate and reproducible results, grounded in authoritative spectroscopic principles.

Introduction: The Significance of H-Pro-Phe-Me Trifluoroacetate

H-Pro-Phe-Me is a dipeptide methyl ester composed of proline and phenylalanine. Such peptide fragments are of significant interest in medicinal chemistry and drug discovery as they can serve as building blocks for larger bioactive peptides or as standalone therapeutic agents. The presence of the trifluoroacetate (TFA) counterion is a common consequence of the solid-phase peptide synthesis (SPPS) and purification process, where TFA is used as a cleavage agent and an ion-pairing reagent in chromatography.[1][2][3]

Understanding the precise three-dimensional structure and purity of this compound is paramount. NMR spectroscopy is an unparalleled, non-destructive technique that provides atomic-level information on molecular structure, connectivity, and conformation in solution.[4] This guide will walk the user through a systematic NMR approach to fully characterize H-Pro-Phe-Me trifluoroacetate.

Foundational Concepts: Causality in Experimental Design

The choice of NMR experiments is not arbitrary; it follows a logical progression from simple to more complex, multi-dimensional techniques. Each experiment provides a unique piece of the structural puzzle. Our approach is designed to build a complete picture by systematically establishing covalent bonds and spatial relationships within the molecule.

The Trifluoroacetate Counterion: A Special Consideration

The TFA counterion (CF₃COO⁻) can influence the physicochemical properties of the peptide.[5] It is crucial to not only confirm its presence but also to understand its potential impact on the peptide's NMR spectrum. The highly electronegative fluorine atoms can affect the chemical environment of nearby protons in the peptide. Furthermore, quantifying the residual TFA may be important for biological assays, as TFA itself can elicit biological effects.[2][5] For this reason, our protocol includes ¹⁹F NMR as a direct and sensitive method for detecting and quantifying the TFA counterion.[1][6][7]

The Dipeptide Structure: Proline and Phenylalanine

The unique structures of the proline and phenylalanine residues present specific challenges and opportunities in NMR analysis:

  • Proline (Pro): As a secondary amine, proline lacks an amide proton, which is a key starting point for sequential assignment in many peptides.[8] Its rigid pyrrolidine ring, however, provides distinct signals and conformational information.

  • Phenylalanine (Phe): The aromatic side chain provides characteristic signals in the downfield region of the ¹H NMR spectrum (around 7.3 ppm).[9] The methyl ester at the C-terminus introduces a sharp singlet, which is an excellent landmark for spectral assignment.

Experimental Workflow: A Step-by-Step Logical Progression

The following workflow is designed to be systematic and self-validating. The results from earlier, simpler experiments inform the setup and interpretation of subsequent, more complex ones.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: Initial Survey (1D NMR) cluster_2d Phase 3: Connectivity Mapping (2D NMR) cluster_assign Phase 4: Final Assignment SamplePrep Sample Preparation (Purity >95%, 1-5 mM) H1_NMR 1H NMR (Proton Count & Functional Groups) SamplePrep->H1_NMR C13_NMR 13C NMR (Carbon Skeleton Overview) H1_NMR->C13_NMR F19_NMR 19F NMR (TFA Counterion Confirmation) H1_NMR->F19_NMR COSY COSY (¹H-¹H Vicinal Coupling) H1_NMR->COSY Assignment Full Spectral Assignment & Structure Confirmation H1_NMR->Assignment C13_NMR->Assignment F19_NMR->Assignment HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC COSY->Assignment HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC HSQC->Assignment HMBC->Assignment

Caption: Systematic workflow for NMR analysis of H-Pro-Phe-Me TFA.

Detailed Protocols

Protocol 1: Sample Preparation

Rationale: The quality of the NMR spectrum is directly dependent on the sample's purity and concentration. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's resonances. A concentration of 1-5 mM is generally recommended for peptides to achieve a good signal-to-noise ratio in a reasonable time.[10][11]

Materials:

  • H-Pro-Phe-Me trifluoroacetate (purity >95%)

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

  • NMR tube (5 mm, high precision)

  • Vortex mixer

Procedure:

  • Weigh approximately 2-10 mg of H-Pro-Phe-Me trifluoroacetate. The molecular weight is 390.36 g/mol .

  • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial. DMSO-d₆ is often preferred for peptides as it can solubilize them well and slows the exchange of labile amide and amine protons with residual water.

  • Ensure the sample is fully dissolved. Gentle vortexing may be required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and label it appropriately.

Protocol 2: Acquisition of 1D NMR Spectra (¹H, ¹³C, ¹⁹F)

Rationale: One-dimensional spectra provide the initial overview. The ¹H NMR spectrum gives information on the number and type of protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms. The ¹⁹F NMR provides a simple and direct way to observe the trifluoroacetate counterion.[7]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

¹H NMR Acquisition:

  • Tune and shim the spectrometer on the sample.

  • Acquire a standard 1D ¹H spectrum.

    • Key Parameters: Spectral width (~12 ppm), sufficient number of scans for good signal-to-noise (e.g., 16 scans), relaxation delay (D1) of at least 2 seconds.

  • Process the spectrum: Apply Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum. If using DMSO-d₆, the residual solvent peak is at ~2.50 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

¹³C NMR Acquisition:

  • Acquire a standard 1D ¹³C spectrum with proton decoupling.

    • Key Parameters: Spectral width (~200 ppm), a larger number of scans will be needed (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay (D1) of 2-5 seconds.

  • Process and reference the spectrum. The DMSO-d₆ solvent peak is at ~39.52 ppm.

¹⁹F NMR Acquisition:

  • Tune the probe to the ¹⁹F frequency.

  • Acquire a simple 1D ¹⁹F spectrum.

    • Key Parameters: A reference standard like trifluoroacetic acid can be used. The TFA anion typically appears as a sharp singlet.[12] The chemical shift can vary but is often found around -75 to -76 ppm relative to CFCl₃.[13]

  • Process the spectrum. A single peak should confirm the presence of the TFA counterion.

Protocol 3: Acquisition of 2D Homonuclear Correlation Spectroscopy (COSY)

Rationale: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[14] This is fundamental for tracing out the proton spin systems within each amino acid residue.

Procedure:

  • Set up a standard gradient-selected COSY (gCOSY) experiment.

  • Key Parameters: Use the same spectral width as the 1D ¹H experiment in both dimensions, acquire a sufficient number of increments in the indirect dimension (t₁) for good resolution (e.g., 256-512).

  • Process the 2D data to generate a symmetrical spectrum.

  • Interpretation: Cross-peaks (off-diagonal signals) connect protons that are scalar-coupled. For example, the α-H of phenylalanine will show a cross-peak to its β-protons.

Protocol 4: Acquisition of 2D Heteronuclear Correlation (HSQC & HMBC)

Rationale: These experiments correlate protons with their attached or nearby carbons, which is essential for assigning the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to (one-bond ¹J_CH coupling).[15][16] This is the primary tool for assigning carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons over two to four bonds (ⁿJ_CH coupling).[17] This is critical for connecting different spin systems together and for assigning quaternary (non-protonated) carbons, such as the carbonyl carbons.[18]

HSQC Acquisition:

  • Set up a standard gradient-selected HSQC experiment.

  • Key Parameters: The F2 (¹H) dimension will have a spectral width of ~12 ppm. The F1 (¹³C) dimension will cover the expected carbon chemical shift range (~180 ppm). The experiment is optimized for an average one-bond coupling constant of ~145 Hz.

  • Process the data. Each cross-peak represents a direct C-H bond.

HMBC Acquisition:

  • Set up a standard gradient-selected HMBC experiment.

  • Key Parameters: Use similar spectral widths as the HSQC. The key parameter is the long-range coupling delay, which is typically optimized for a coupling constant of 8-10 Hz. This allows for the detection of correlations over multiple bonds.

  • Process the data. Cross-peaks will connect protons to carbons that are 2-4 bonds away.

Data Interpretation and Spectral Assignment

The process of assignment is a puzzle-solving exercise, using the data from all experiments to build the final structure.

G struct Start with Key Signals Phe Aromatic Protons (~7.3 ppm) Phe O-Me Singlet (~3.6 ppm) Pro α-H (~4.1 ppm) cosy COSY Trace Phe spin system: α-H ↔ β-H Trace Pro spin system: α-H ↔ β-H ↔ γ-H ↔ δ-H struct:s->cosy:n Identify Spin Systems hsqc HSQC Assign directly attached carbons for all protons identified in COSY. cosy:s->hsqc:n Assign Carbons hmbc HMBC Connect Fragments: - Phe α-H to Pro C=O - Phe β-H to Phe Aromatic C Assign Quaternary Carbons: - Pro α-H to Pro C=O - Phe O-Me to Phe C=O hsqc:s->hmbc:n Connect Fragments final Final Structure Complete ¹H and ¹³C Assignment Table hmbc:s->final:n Confirm Structure

Caption: Logical flow for spectral assignment of H-Pro-Phe-Me.

Expected Chemical Shifts and Data Summary

The following table summarizes the expected chemical shift ranges for H-Pro-Phe-Me in DMSO-d₆. Actual values may vary based on concentration, temperature, and pH.

Assignment Atom Type Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key COSY Correlations Key HMBC Correlations
Proline Residue
α-HCH~4.1 - 4.3~60 - 62β-HC=O (Pro), Cδ
β-HCH₂~1.8 - 2.2~29 - 31α-H, γ-HCγ, Cδ
γ-HCH₂~1.9 - 2.1~24 - 26β-H, δ-HCβ, Cδ
δ-HCH₂~3.3 - 3.6~47 - 49γ-HC=O (Pro), Cα, Cγ
C=OC-~171 - 173-α-H (Pro), δ-H (Pro), α-H (Phe)
Phenylalanine Residue
NHNH~8.3 - 8.7-α-HC=O (Phe), Cα, Cβ
α-HCH~4.4 - 4.6~53 - 55NH, β-HC=O (Pro), C=O (Phe), Cβ, Aromatic C1
β-HCH₂~2.9 - 3.1~37 - 39α-HCα, Aromatic C1, C=O (Phe)
Aromatic HCH~7.2 - 7.4[9]~126 - 138Each otherAromatic C's, Cβ
C=OC-~172 - 174-α-H (Phe), O-CH₃
O-CH₃CH₃~3.6 - 3.7[19][20]~51 - 53-C=O (Phe)
Counterion
TFACF₃-~116 (q)--
TFAC=O-~158 (q)--
-¹⁹F~ -75---

Note: The ¹³C signals for the TFA carbons will appear as quartets due to coupling with the three fluorine atoms.

Trustworthiness: Self-Validating System

The protocols described herein form a self-validating system.

  • COSY and HSQC Cross-Validation: The spin systems identified in COSY must correspond to sets of HSQC peaks that represent a known amino acid structure.

  • HMBC Confirmation: HMBC correlations must confirm the peptide bond linkage (e.g., a correlation from the Phe α-H to the Pro carbonyl carbon) and the C-terminal methyl ester (correlation from the methyl protons to the Phe carbonyl carbon).

  • Consistency Across Nuclei: The ¹H, ¹³C, and ¹⁹F spectra must provide a consistent picture of the molecule's composition. For instance, the integration of the ¹H spectrum should match the number of protons in the proposed structure.

By following this comprehensive approach, researchers can confidently elucidate the structure of H-Pro-Phe-Me trifluoroacetate, ensuring the integrity and reliability of their findings for applications in research and drug development.

References

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Application Notes & Protocols for H-Pro-Phe-Me Trifluoroacetate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the application of H-Pro-Phe-Me trifluoroacetate (Pro-Phe methyl ester TFA salt) in peptide synthesis. Designed for researchers, chemists, and drug development professionals, this document elucidates the strategic advantages of employing dipeptide fragments to overcome common synthetic challenges such as aggregation and racemization. We present field-proven methodologies for the efficient incorporation of the Pro-Phe motif into peptide sequences using solid-phase peptide synthesis (SPPS), complete with mechanistic insights, troubleshooting guides, and robust analytical validation protocols.

Strategic Imperative: The Advantage of Dipeptide Fragment Condensation

The stepwise, one-by-one addition of amino acids is the conventional approach in solid-phase peptide synthesis (SPPS).[1] However, this method can encounter significant obstacles, particularly when synthesizing long or "difficult" sequences. These challenges often include:

  • Sequence-Dependent Aggregation: Growing peptide chains, especially those rich in hydrophobic residues, can fold and aggregate on the solid support, leading to poor solvation and incomplete coupling or deprotection reactions.[2]

  • Steric Hindrance: Coupling bulky or sterically hindered amino acids can be inefficient, requiring extended reaction times or more potent, expensive coupling reagents.[3]

  • Racemization: The activation of an amino acid's carboxyl group for coupling creates an opportunity for epimerization, particularly at the C-terminal residue of a peptide fragment.[2][4] This loss of stereochemical integrity can be detrimental to the final peptide's biological activity.[5]

The use of pre-formed dipeptide fragments, such as H-Pro-Phe-Me TFA, offers a powerful strategic solution to these problems. By coupling two residues simultaneously, the number of synthetic cycles is reduced. More importantly, the Pro-Phe dipeptide provides specific advantages:

  • Reduced Racemization: Proline, as a secondary amine, is conformationally rigid. When the carboxyl group of a C-terminal proline in a fragment is activated, it is highly resistant to racemization.[4][5] This makes Pro-Xaa dipeptides ideal for fragment-based strategies.

  • Disruption of Aggregation: The unique kinked geometry of proline can disrupt the secondary structures (e.g., β-sheets) that lead to on-resin aggregation, improving synthetic efficiency for difficult sequences.[6]

H-Pro-Phe-Me trifluoroacetate is a stable, ready-to-use building block that leverages these benefits, providing a reliable method for incorporating the critical Pro-Phe sequence motif found in many bioactive peptides.

Physicochemical Properties & Handling

The trifluoroacetate (TFA) salt form of the dipeptide methyl ester enhances its stability and solubility in organic solvents commonly used in peptide synthesis.[7] TFA is a common counterion resulting from the cleavage or purification process of protected peptides and their building blocks.[8]

PropertyDataSource / Notes
Chemical Name L-Prolyl-L-phenylalanine methyl ester trifluoroacetate salt-
Synonyms H-Pro-Phe-OMe·TFA-
Molecular Formula C₁₅H₂₀N₂O₃ · CF₃COOH-
Molecular Weight 404.38 g/mol -
Appearance White to off-white crystalline powderTypical appearance for peptide salts.
Purity (HPLC) ≥97%Purity should always be confirmed by the end-user.
Storage Conditions Store at -20°C. Keep desiccated.Protect from moisture to prevent hydrolysis of the methyl ester.
Solubility Soluble in DMF, NMP, DCMExcellent solubility in standard SPPS solvents.

Note on TFA Counterion: The trifluoroacetic acid counterion protonates the free N-terminal amine of the proline residue.[9] Before the coupling reaction can proceed, this acidic proton must be neutralized by adding a non-nucleophilic base. This is a critical step detailed in the protocols below.

Application Protocol: Solid-Phase Peptide Synthesis (SPPS)

This section details the step-by-step protocol for incorporating H-Pro-Phe-Me TFA into a growing peptide chain using standard Fmoc-based SPPS. The process begins with a resin-bound peptide that has a free N-terminal amine, ready for coupling.

Visual Workflow of Dipeptide Incorporation in SPPS

spss_workflow cluster_resin Solid Support cluster_reagents Reagents Resin Resin-Bound Peptide (Free N-Terminus) CouplingStep Coupling Reaction (Formation of Peptide Bond) Resin->CouplingStep Dipeptide H-Pro-Phe-Me TFA Activation Activation & Neutralization (Pre-activation or In Situ) Dipeptide->Activation Coupling Coupling Reagent (e.g., HBTU, HATU) Coupling->Activation Base Base (e.g., DIPEA) Base->Activation Activation->CouplingStep Wash Washing Steps (Remove Excess Reagents) CouplingStep->Wash Result Resin-Bound Peptide (Extended by Pro-Phe) Wash->Result

Caption: SPPS workflow for coupling H-Pro-Phe-Me TFA to a resin-bound peptide.

Materials & Reagents
  • Resin: Peptide-resin with a free N-terminus (previously deprotected).

  • Dipeptide: H-Pro-Phe-Me trifluoroacetate.

  • Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide).[4]

  • Additive (if using DIC): OxymaPure® or HOBt (1-Hydroxybenzotriazole) to enhance reaction rates and suppress racemization.[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade. Dichloromethane (DCM) for washing.

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Monitoring Reagent: Kaiser test kit or TNBS test for primary amines. Note: The Kaiser test will be negative for the proline N-terminus after successful coupling.

Recommended Reagent Stoichiometry

The following ratios are recommended for a standard 0.1 mmol scale synthesis. Adjustments may be necessary for difficult couplings.

ReagentEquivalents (relative to resin capacity)Purpose
H-Pro-Phe-Me TFA1.5 - 3.0 eqThe building block to be coupled.
Coupling Reagent (HBTU/HATU)1.45 - 2.9 eqActivates the carboxyl group of the resin-bound peptide.
Base (DIPEA)3.0 - 6.0 eqNeutralizes the TFA salt and facilitates the coupling reaction.
Additive (Oxyma/HOBt)1.5 - 3.0 eqUsed with carbodiimide activators like DIC.
Step-by-Step Coupling Protocol

This protocol assumes a 0.1 mmol synthesis scale. All steps are performed at room temperature unless otherwise noted.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[10]

    • Drain the DMF. Wash the resin thoroughly with DMF (3x) to ensure a clean, solvated environment.

  • Reagent Solution Preparation (In Situ Neutralization & Activation):

    • In a separate vial, dissolve H-Pro-Phe-Me TFA (e.g., 2.0 eq, 80.9 mg) and the coupling reagent (e.g., HBTU, 1.95 eq, 74.0 mg) in a minimal volume of DMF (approx. 2 mL).

    • Just before adding to the resin, add the base (e.g., DIPEA, 4.0 eq, 70 µL). The solution may change color, which is normal. The base neutralizes the TFA salt on the dipeptide's N-terminus and activates the coupling reagent.

  • Coupling Reaction:

    • Immediately add the prepared reagent solution to the washed and drained peptide-resin.

    • Agitate the mixture using a shaker, wrist-action shaker, or nitrogen bubbling for 1-2 hours.

    • Rationale: The activated carboxyl group of the C-terminal amino acid on the resin reacts with the now-neutralized N-terminal amine of the Pro-Phe dipeptide to form a new peptide bond.

Visualizing the Coupling Mechanism

Caption: Mechanism of peptide bond formation using HBTU as the coupling reagent.

  • Monitoring the Reaction:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test. A negative result (beads remain yellow) indicates the successful consumption of the primary amine on the resin-bound peptide.

    • If the test is positive (blue beads), the coupling is incomplete. The reaction time can be extended, or a second coupling (recoupling) may be performed by repeating steps 2-3.[3]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3x)

      • DCM (3x)

      • DMF (3x)

The peptide-resin is now ready for the next step in the synthesis, which would typically be the saponification (hydrolysis) of the C-terminal methyl ester of the newly added phenylalanine, followed by the next amino acid coupling.

Post-Synthesis: Cleavage, Purification, and Analysis

Cleavage from Resin

After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved with a strong acid cocktail containing trifluoroacetic acid (TFA).[11]

  • Standard Cleavage Cocktail: A common mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). TIS and water act as scavengers to quench reactive cations generated during the deprotection of certain side chains.

  • Procedure: The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The resin is then filtered off, and the peptide is precipitated from the TFA solution using cold diethyl ether.

Purification and Quality Control

The purity of the crude peptide must be assessed and then purified, typically using chromatography.

  • Analytical Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of synthetic peptides.[12][13] A UV detector set to 210-230 nm is used to detect the peptide bonds.[12]

  • Identification: The identity of the peptide is confirmed by mass spectrometry (MS), which provides the molecular weight of the final product.[12]

  • Purification: Preparative RP-HPLC is used to isolate the desired peptide from deletion sequences, truncated peptides, and other synthesis-related impurities.[13]

Troubleshooting and Advanced Insights

  • Problem: Incomplete Coupling.

    • Cause: Steric hindrance from the N-terminal amino acid on the resin or aggregation of the peptide chain.

    • Solution: Increase the coupling time to 4 hours or overnight. Perform a double coupling.[3] Switch to a more potent coupling reagent like HATU, which is known to be highly effective for hindered couplings. Consider switching the primary solvent to NMP or adding chaotropic salts to disrupt aggregation.[2]

  • Problem: Hydrolysis of Methyl Ester.

    • Cause: Exposure to moisture or basic conditions for extended periods. The methyl ester is intended to be a temporary protecting group for the phenylalanine carboxyl group.

    • Insight: Ensure all solvents are anhydrous. The subsequent saponification step to remove the methyl group should be performed using a carefully controlled amount of base (e.g., LiOH or NaOH in a THF/water mixture) and monitored by HPLC to avoid side reactions.

  • Fragment Condensation Strategy:

    • For the synthesis of very long peptides or small proteins, H-Pro-Phe-Me can be used in a convergent or fragment-based approach.[14][15] In this strategy, several peptide fragments are synthesized separately on solid supports, cleaved, and then coupled together in solution phase. The low racemization tendency of the C-terminal proline makes this dipeptide an excellent candidate for the N-terminus of a fragment intended for solution-phase ligation.

References

  • Vertex AI Search. (n.d.). H-Phe-Arg-Arg-OH peptide. Retrieved February 3, 2026.
  • Kent, S. B., & Alewood, P. F. (1992). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. Retrieved February 3, 2026, from [Link]

  • Chem-Impex. (n.d.). H-Phe-Arg-OHTFA. Retrieved February 3, 2026.
  • Chem-Impex. (n.d.). H-Trp-Val-OH · TFA salt. Retrieved February 3, 2026.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Retrieved February 3, 2026.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 3, 2026.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Danishefsky, S. J., & Shue, Y.-K. (2007). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 104(43), 16853–16858.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 3, 2026.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 3, 2026.
  • ResearchGate. (2015). (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Merrifield, R. B. (1985). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 82(8), 2148–2152.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved February 3, 2026.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved February 3, 2026.
  • Dahiya, R. (2009). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Acta Poloniae Pharmaceutica-Drug Research, 66(5), 509-518.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 3, 2026.
  • BenchChem. (2025, November). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. Retrieved February 3, 2026.
  • International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 9(2), 526-541.
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  • MBL International. (2024, August 26). Peptide Synthesis Methods: Comparing Techniques for Optimal Results. Retrieved February 3, 2026.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved February 3, 2026.
  • Chem-Impex. (n.d.). Z-Pro-Phe-OH TFA salt. Retrieved February 3, 2026.
  • White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation.
  • El-Faham, A., & Albericio, F. (2011). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Chemical Reviews, 111(11), 6557–6602.
  • ResearchGate. (2013). Trifluoroacetic Acid as an Effective Catalyst for Biginelli Reaction: One-Pot, Three-Component Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (and-Thiones). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Castelletto, V., & Hamley, I. W. (2021).
  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved February 3, 2026.
  • Environmental Science & Technology. (2021). Trifluoroacetic acid formation from HFC-134a under atmospheric conditions. Environmental Science & Technology, 55(15), 10426-10435.
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  • Royal Society of Chemistry. (2017, March 2). The greening of peptide synthesis. RSC Publishing. Retrieved February 3, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Boehringer Ingelheim. (2024, May 28). TFA-free Peptide Synthesis. opnMe. Retrieved February 3, 2026.
  • ResearchGate. (2020). (PDF) Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Wessolowski, A., et al. (2022).
  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. RASAYAN Journal of Chemistry, 3(2), 244-250.
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  • Royal Society of Chemistry. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.

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H-Pro-Phe-Me Trifluoroacetate: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Dipeptide Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, dipeptides and their derivatives have emerged as compelling scaffolds for the development of novel therapeutics.[1] Their appeal lies in their inherent biological relevance, potential for oral activity due to specific transporters, and the capacity for straightforward chemical modification.[2] This guide focuses on H-Pro-Phe-Me trifluoroacetate, a dipeptide derivative with latent potential in various therapeutic areas. While direct research on this specific molecule is nascent, this document synthesizes current knowledge on the Pro-Phe motif, the implications of C-terminal methylation, and the critical role of the trifluoroacetate counterion to provide a comprehensive resource for researchers.

The Pro-Phe (Proline-Phenylalanine) sequence is a recurring motif in bioactive peptides and proteins, contributing to specific conformations that are crucial for molecular recognition and signaling.[3] The inherent rigidity of the proline residue, combined with the aromatic nature of phenylalanine, imparts unique structural constraints that can be exploited in drug design.[4][5] This document will provide a detailed exploration of H-Pro-Phe-Me trifluoroacetate, offering insights into its potential applications, protocols for its handling and characterization, and a critical discussion of the often-overlooked influence of the trifluoroacetate counterion.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₃ · CF₃COOHInferred
Molecular Weight 262.30 g/mol (peptide) + 114.02 g/mol (TFA) = 376.32 g/mol [6]
Appearance Typically a white to off-white lyophilized powder[6]
Solubility Generally soluble in aqueous solutions, with solubility enhanced by the TFA salt. For hydrophobic peptides, dissolving in a small amount of DMSO followed by aqueous dilution is recommended.[6][7]

Potential Therapeutic Applications and Underlying Rationale

While specific studies on H-Pro-Phe-Me trifluoroacetate are limited, the biological activities of the parent dipeptide, H-Pro-Phe-OH, and related structures provide a strong basis for hypothesizing its therapeutic potential.

Neurotransmission and Neurological Disorders

Phenylalanine is a direct precursor to tyrosine, which is subsequently converted to neurotransmitters such as dopamine, norepinephrine, and epinephrine.[8][9] The Pro-Phe dipeptide may therefore influence catecholaminergic pathways in the brain.[8] The methyl ester modification in H-Pro-Phe-Me could potentially enhance its lipophilicity, facilitating its passage across the blood-brain barrier and increasing its bioavailability in the central nervous system. This suggests a potential role in neurological and psychiatric disorders where these neurotransmitter systems are dysregulated.

Anticancer and Antiviral Activity

The Pro-Phe sequence is a key component of some cyclic peptides with demonstrated anticancer activity, particularly against melanoma.[3] The rigid structure imposed by the Pro-Phe motif is thought to be crucial for its interaction with therapeutic targets.[3] Furthermore, synthetic analogues of Phe-Pro have shown potential as anti-HIV agents.[10] The investigation of H-Pro-Phe-Me as a potential lead in these areas is therefore a rational avenue for research.

Enzyme Inhibition

H-Phe-Pro-OH is a known substrate for prolidase, an enzyme involved in the final stages of collagen degradation.[6] Derivatives of this dipeptide could be designed as inhibitors of prolidase or other proteases, with potential applications in fibrotic diseases or other conditions characterized by dysregulated extracellular matrix turnover.

The Critical Role of the Trifluoroacetate (TFA) Counterion

Peptides synthesized via solid-phase peptide synthesis (SPPS) are typically cleaved from the resin and purified using trifluoroacetic acid (TFA), resulting in the final product being a TFA salt.[2][11] It is imperative for researchers to understand that the TFA counterion is not inert and can significantly impact experimental outcomes.

Potential for Biological Interference

Residual TFA can exhibit biological activity on its own, potentially confounding the interpretation of in vitro and in vivo experiments.[12][13] For instance, TFA has been shown to act as an allosteric modulator of the glycine receptor.[13] Therefore, attributing the entire observed biological effect solely to the peptide component may be erroneous.

Physicochemical Effects

The presence of the TFA counterion affects the physicochemical properties of the peptide, including its solubility and stability.[12] It also contributes to the overall mass of the product, which must be accounted for when preparing solutions of a specific molarity.[2]

Mitigation Strategies: Counterion Exchange

For sensitive biological assays, it is highly recommended to perform a counterion exchange to replace TFA with a more biologically compatible counterion, such as hydrochloride (HCl) or acetate.[11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Pro-Phe-Me

This protocol outlines the manual synthesis of H-Pro-Phe-Me on a solid support.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Pro-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Procedure:

  • Resin Swelling: Swell Fmoc-Phe-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from phenylalanine. Wash the resin thoroughly with DMF and DCM.

  • Proline Coupling:

    • Pre-activate Fmoc-Pro-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal proline using 20% piperidine in DMF as described in step 2.

  • Cleavage and C-terminal Methylation:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Treat the resin with the cleavage cocktail for 2 hours. This step also facilitates the formation of the methyl ester in the presence of residual methanol from washing steps or by the addition of methanol to the cleavage cocktail. For more controlled methylation, the peptide can be cleaved from the resin first, and then esterified in a solution of methanolic HCl.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain H-Pro-Phe-Me as a TFA salt.

Diagram: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Fmoc-Phe-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-Pro-OH (DIC, Oxyma) Deprotect1->Couple Deprotect2 Final Fmoc Deprotection Couple->Deprotect2 Cleave Cleavage & Esterification (TFA/TIS/H2O) Deprotect2->Cleave Purify RP-HPLC Purification Cleave->Purify Lyophilize Lyophilization Purify->Lyophilize FinalProduct H-Pro-Phe-Me TFA Salt Lyophilize->FinalProduct

Caption: Workflow for the solid-phase synthesis of H-Pro-Phe-Me trifluoroacetate.

Protocol 2: Counterion Exchange from TFA to HCl

This protocol describes the process of exchanging the trifluoroacetate counterion for hydrochloride.[2]

Materials:

  • H-Pro-Phe-Me trifluoroacetate

  • 10 mM Hydrochloric acid (HCl) solution

  • Ultrapure water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the lyophilized H-Pro-Phe-Me trifluoroacetate in a minimal amount of ultrapure water.

  • Acidification: Add a 10 mM HCl solution to the peptide solution. The volume of HCl solution should be sufficient to ensure a significant excess of chloride ions.

  • Lyophilization: Freeze the solution and lyophilize until all the liquid is removed. The repeated lyophilization from an HCl solution helps to sublime the more volatile TFA as trifluoroacetic acid, leaving behind the peptide as its hydrochloride salt.

  • Repeat (Optional): For complete removal of TFA, the dissolution and lyophilization steps with 10 mM HCl can be repeated 2-3 times.

  • Final Product: The resulting white powder is H-Pro-Phe-Me hydrochloride.

Diagram: Counterion Exchange Process

Counterion_Exchange Peptide_TFA H-Pro-Phe-Me TFA Salt Dissolve Dissolve in Ultrapure Water Peptide_TFA->Dissolve Add_HCl Add 10 mM HCl Dissolve->Add_HCl Lyophilize1 Lyophilize Add_HCl->Lyophilize1 Repeat Repeat Dissolution and Lyophilization (Optional) Lyophilize1->Repeat Peptide_HCl H-Pro-Phe-Me HCl Salt Lyophilize1->Peptide_HCl If not repeating Repeat->Peptide_HCl

Caption: A schematic of the counterion exchange from trifluoroacetate to hydrochloride.

Protocol 3: Characterization of H-Pro-Phe-Me

Accurate characterization is essential to confirm the identity, purity, and quantity of the synthesized peptide.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the peptide.[14]

  • System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: UV detection at 214 nm and 280 nm.

  • Expected Outcome: A single major peak indicating a pure compound.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the peptide.[15]

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Expected m/z: For the protonated peptide [M+H]⁺, the expected mass-to-charge ratio would be approximately 263.14.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure of the peptide and the presence of the methyl ester.

  • Technique: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Expected Signals: Characteristic peaks for the proline and phenylalanine residues, and a singlet around 3.6-3.7 ppm corresponding to the methyl ester protons.

4. Quantification of Residual TFA:

  • Purpose: To determine the amount of residual TFA after counterion exchange.

  • Technique: Ion chromatography is a sensitive method for quantifying TFA.[16]

Conclusion and Future Directions

H-Pro-Phe-Me trifluoroacetate represents a dipeptide derivative with significant, albeit largely unexplored, potential in drug discovery. Its structural similarity to bioactive motifs suggests that it could be a valuable starting point for the development of novel therapeutics in oncology, neurology, and infectious diseases. This guide provides a foundational framework for researchers interested in exploring this molecule, from its synthesis and characterization to a critical understanding of the role of its counterion.

Future research should focus on the systematic evaluation of the biological activities of H-Pro-Phe-Me and its analogues in relevant in vitro and in vivo models. A thorough investigation into its mechanism of action, pharmacokinetic profile, and structure-activity relationships will be crucial for unlocking its full therapeutic potential. It is our hope that this document will serve as a valuable resource to stimulate and guide these future endeavors.

References

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  • Udenigwe CC, Adebiyi AP. Emerging production techniques and potential health promoting properties of plant and animal protein-derived bioactive peptides. Crit Rev Food Sci Nutr. 2024;64(18):3849-3868.
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  • Agyei D, Ongkudon CM, Danquah MK. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. Foods. 2016;5(3):50.
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  • Amino acid. Wikipedia. Accessed February 3, 2026. [Link]

  • Wieber F, Brückner H, Egold M, et al. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals (Basel). 2025;18(8):1033.
  • Arhangelskis M, Fábián L, Friščić T. The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Cryst Growth Des. 2018;18(7):4118-4126.
  • Li Y, Liu Y, Wang Y, et al.
  • Eawi S, Szlachetko K, Sałat K, et al. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. Int J Mol Sci. 2022;23(19):11283.
  • Moore JV, Cross ER, An Y, et al. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discuss. 2025; Advance Article.
  • Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks. Published April 1, 2025. Accessed February 3, 2026. [Link]

  • Bouygues M, Medou M, Quéléver G, Chermann JC, Camplo M, Kraus JL. Syntheses of new modified Phe-Pro peptides. Use of proline replacements in potential HIV inhibitors. Bioorg Med Chem Lett. 1998;8(3):277-280.
  • Zhang S, Li D, Wang X, et al. Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Anal Chem. 2020;92(13):9104-9111.
  • New Method Developed for Comprehensive Analysis of Dipeptides. LCGC International. Published April 13, 2023. Accessed February 3, 2026. [Link]

  • Martin NP, Toth I, Ghabriel MN, et al. Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. J Med Chem. 2011;54(19):6836-6845.
  • Application of FDA-approved peptide drugs. ResearchGate. Accessed February 3, 2026. [Link]

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. Published July 22, 2025. Accessed February 3, 2026. [Link]

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. Cusabio. Accessed February 3, 2026. [Link]

  • Retatrutide (LY3437943), 99.4% purity peptide. NovoPro Bioscience Inc. Accessed February 3, 2026. [Link]

  • Zinni M, Dannecker N, Wellhöfer M, et al. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chem. 2022;24:141-160.
  • Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology. MDPI. Published February 2, 2026. Accessed February 3, 2026. [Link]

  • Journal of Medicinal Chemistry. ACS Publications - American Chemical Society. Accessed February 3, 2026. [Link]

  • H-Phe-Pro-OH peptide. NovoPro Bioscience Inc. Accessed February 3, 2026. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. 2025;13(2):059-071.
  • HPLC Analysis Methods for Peptide Characterization. Biovera. Published November 13, 2024. Accessed February 3, 2026. [Link]

  • Sci-Hub. Accessed February 3, 2026. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing H-Pro-Phe-Me Trifluoroacetate Assay Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with H-Pro-Phe-Me trifluoroacetate , a dipeptide methyl ester commonly used as a synthetic building block or an enzymatic substrate (e.g., for prolyl oligopeptidases or esterases).[1]

Working with the trifluoroacetate (TFA) salt form of a peptide ester presents a "double-edged" chemical challenge:

  • The TFA Counter-ion: Provides solubility but suppresses LC-MS ionization and alters pH.[1][2]

  • The Methyl Ester: Essential for the assay but highly susceptible to spontaneous hydrolysis in alkaline buffers.[2]

This guide moves beyond basic protocols to explain the why behind optimization, ensuring your data is reproducible and chemically sound.

Module 1: Reagent Handling & Stability (Pre-Assay)

Q: My stock solution of H-Pro-Phe-Me seems to degrade overnight. Is the compound unstable?

A: The compound is chemically stable as a solid, but the methyl ester (OMe) moiety is labile in solution , particularly if the pH drifts.

The Mechanism: The TFA salt makes your initial aqueous solution highly acidic (pH ~2–3).[2] While peptide bonds are stable here, the methyl ester can undergo slow acid-catalyzed hydrolysis. However, the real danger is base-catalyzed saponification . If you neutralize the TFA with a strong base (like NaOH) to reach physiological pH (7.4), you risk overshooting into pH > 8.0, where the ester hydrolyzes rapidly into the free acid (H-Pro-Phe-OH).[1]

Troubleshooting Protocol:

  • Avoid Strong Bases: Do not use NaOH or KOH to adjust the pH of the stock solution.[2]

  • Buffer Selection: Dissolve the TFA salt directly into a strong buffer (e.g., 100 mM Phosphate or HEPES) rather than water.[2] The buffer capacity must exceed the molarity of the TFA counter-ion.

  • Temperature Control: Keep stock solutions at -20°C in non-protic solvents (e.g., DMSO) if possible. Aqueous stocks should be prepared fresh.

Solvent SystemStability RatingRecommended Storage
DMSO (Anhydrous) High-20°C (Months)
Water (Unbuffered) Low (Acidic pH)Use immediately
PBS (pH 7.4) Moderate4°C (< 24 Hours)
Tris/Carbonate (pH > 8) Critical Failure Do Not Store

Module 2: Analytical Optimization (LC-MS & HPLC)

Q: I see no signal in LC-MS (ESI+), or my sensitivity is extremely poor.

A: This is the classic "TFA Signal Suppression" effect.[2] The trifluoroacetate anion (


) forms tight ion pairs with the positively charged amine of the Proline residue in the gas phase, neutralizing the charge and preventing the molecule from reaching the detector.

The Fix: The "TFA-Fix" Strategy You must displace the TFA anion or switch acid modifiers.

Step-by-Step Optimization:

  • Switch Modifiers (Recommended): Replace 0.1% TFA in your mobile phase with 0.1% Formic Acid (FA) .[1][2] FA is a weaker ion-pairing agent and allows for better ionization.[1][2]

  • The "Propionic Acid" Trick: If you must use TFA for peak shape (chromatographic resolution), add 0.1% Propionic Acid and 10% Isopropanol to the mobile phase.[2] This disrupts the TFA-peptide cluster in the electrospray droplet.

  • Column Choice: Use a column with a positively charged surface modification (e.g., C18 with charged surface hybrid technology) which allows the use of Formic Acid while maintaining the sharp peak shape usually associated with TFA.[2]

Q: My UV baseline at 214 nm is drifting or noisy.

A: The TFA counter-ion absorbs UV light significantly below 220 nm.[2]

  • Solution: Since your molecule contains Phenylalanine (Phe), shift your detection wavelength to 257 nm .[1][2] The phenyl ring provides a specific, albeit weaker, absorbance band that is free from TFA interference.

Module 3: Enzymatic Assay Conditions

Q: How do I distinguish between enzymatic hydrolysis and spontaneous chemical hydrolysis?

A: This is critical when using H-Pro-Phe-Me as a substrate to measure esterase or peptidase activity.[1] You must run a "No-Enzyme Control" (NEC) under identical buffer conditions.[1][2]

Experimental Workflow (DOT Diagram):

AssayOptimization cluster_controls Validation Controls Start Start: H-Pro-Phe-Me (TFA Salt) Buffer Buffer Prep (pH 6.5 - 7.4) Start->Buffer NEC No-Enzyme Control (Measures Spontaneous Hydrolysis) Buffer->NEC Reaction Enzymatic Reaction (37°C) Buffer->Reaction Quench Quench (1% Formic Acid) NEC->Quench Background Subtraction Std Product Standard (H-Pro-Phe-OH) Analysis LC-MS / HPLC Analysis Std->Analysis Calibration Reaction->Quench Quench->Analysis

Caption: Figure 1. Validated workflow for distinguishing enzymatic activity from chemical instability. The No-Enzyme Control (NEC) is mandatory for background subtraction.[1]

Q: What is the optimal buffer system?

A: Avoid buffers with primary amines (like Tris or Glycine) if you are using UV detection or if there is a risk of transamidation.[1][2]

  • Recommended: 50 mM HEPES or MOPS, pH 7.0 – 7.4.[2]

  • Ionic Strength: Keep NaCl < 150 mM to prevent salting-out effects, but ensure enough ionic strength (>50 mM) to mask the charge interactions of the TFA salt.

Summary of Specifications

ParameterStandard ConditionOptimized Condition (Troubleshooting)
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid (for MS sensitivity)
Mobile Phase B ACN + 0.1% TFAACN + 0.1% Formic Acid
Wavelength 214 nm257 nm (Phe specific, no TFA noise)
Storage (Solid) 4°C-20°C, Desiccated (Hygroscopic salt)
Assay pH pH 8.0 (Standard)pH 7.2 (Reduces spontaneous hydrolysis)

References

  • Sigma-Aldrich. Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.[1][2] Sigma-Aldrich Technical Guides.[1][2] Link

  • National Institutes of Health (NIH). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents.[2] PubMed Central.[1][2] Link

  • PubChem. H-Pro-Phe-OH (Hydrolysis Product) Compound Summary.[1][2][3] National Library of Medicine.[2] Link

  • Royal Society of Chemistry. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions.[2] RSC Advances.[1][2] Link

Sources

Technical Support Center: Peptide Counter-Ion Exchange & TFA Removal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Contaminant

If you are observing unexpected cytotoxicity in cell-based assays, aberrant infrared (IR) spectra, or inconsistent solubility in your peptide samples, the culprit is likely Trifluoroacetate (TFA) .

TFA is the standard ion-pairing reagent used in Solid Phase Peptide Synthesis (SPPS) and HPLC purification.[1] While it ensures excellent separation and solubility during synthesis, it binds avidly to basic amino acid residues (Arg, Lys, His) and the N-terminus. Lyophilization alone does not remove TFA salts; it only removes free TFA acid.

This guide provides authoritative protocols to exchange TFA for biologically benign counter-ions (HCl or Acetate) and troubleshoot common failures in the process.

Module 1: Diagnostic & Quantification

Q: How do I know if TFA is interfering with my experiment?

A: TFA interference manifests differently depending on your application. Use the decision matrix below to determine if removal is necessary.

Impact Analysis Matrix
ApplicationSymptom of TFA InterferenceRecommended LimitPreferred Salt Form
Cell Culture / Bioassays Unexpected cell death (cytotoxicity), proliferation inhibition, or receptor allosteric modulation.< 0.1%HCl or Acetate
FT-IR Spectroscopy Strong, broad absorption band around 1670 cm⁻¹ (C=O stretch) and 1200 cm⁻¹ (C-F stretch) masking the Amide I band.< 0.5%HCl
CD Spectroscopy pH shifts altering secondary structure; induction of artificial helicity.< 1%HCl or Fluoride
Mass Spectrometry Ion suppression in negative mode; signal adducts in positive mode.VariableFormate or Acetate
in vivo Studies Toxicity, edema, and modification of tissue proteins.TraceAcetate
Q: How do I accurately measure residual TFA?

A: Do not rely on standard HPLC-UV. TFA is transparent at many wavelengths or appears as a non-specific baseline shift.

  • Ion Chromatography (IC) [Gold Standard]:

    • Method: Anion-exchange chromatography with suppressed conductivity detection.[2][3]

    • Why: It separates TFA from Chloride, Acetate, and Fluoride with high sensitivity (ng/mL range).

    • Reference: ThermoFisher Application Note 115 [1].

  • ¹⁹F-NMR (Fluorine NMR):

    • Method: Dissolve peptide in D₂O with an internal standard (e.g., sodium trifluoroacetate).

    • Why: Highly specific to the CF₃ group. No background interference from the peptide backbone.

    • Reference: Brinkmann, A. et al. (2019) [2].[4]

Module 2: The HCl Exchange Protocol (Standard)

Q: My cells are dying. How do I switch to the HCl salt form?

A: The most robust method relies on pKa-driven displacement . HCl (pKa ≈ -7) is a much stronger acid than TFA (pKa ≈ 0.23). By flooding the system with excess Cl⁻ ions, you displace the TFA⁻ counter-ions.

Protocol: Freeze-Drying HCl Exchange
  • Reagents: 0.1 M (100 mM) Hydrochloric Acid (molecular biology grade), Milli-Q Water.

  • Equipment: Lyophilizer, Centrifuge tubes, Liquid Nitrogen.

Step-by-Step Workflow:

  • Dissolution: Dissolve the peptide in Milli-Q water at a concentration of 1 mg/mL .

    • Note: If insoluble, use a small amount of acetonitrile (ACN), but keep ACN < 20%.

  • Acidification: Add 100 mM HCl to the peptide solution.

    • Target: Final HCl concentration should be 2 mM – 10 mM .

    • Warning: Do not exceed 10 mM or leave for >5 minutes, as high acidity can degrade sensitive peptides (e.g., Asp-Pro cleavage).

  • Equilibration: Allow to stand at room temperature for 1 minute .

  • Freezing: Flash freeze immediately in liquid nitrogen.

  • Lyophilization: Lyophilize overnight until dry.

  • Repetition: Redissolve the powder in water (no acid this time) and lyophilize again.

    • Why? This removes the excess free HCl.

  • Cycles: Repeat steps 1–6 at least 2–3 times for >95% exchange.

HCl_Exchange Start Start: Peptide-TFA Salt Dissolve Dissolve 1mg/mL in H2O Start->Dissolve AddHCl Add 100mM HCl (Target 2-10mM Final) Dissolve->AddHCl Wait Wait 1 min (Equilibration) AddHCl->Wait Freeze Flash Freeze (Liq N2) Wait->Freeze Lyo Lyophilize to Dryness Freeze->Lyo Check Repeat Cycle (2-3x)? Lyo->Check Check->Dissolve Yes (Displace TFA) Final Final: Peptide-HCl Salt Check->Final No (Finished)

Figure 1: The pKa-driven displacement cycle for converting TFA salts to HCl salts.

Module 3: The Acetate Exchange Protocol (Advanced)

Q: I need Acetate salt, but adding acetic acid and drying didn't work. Why?

A: This is a common misconception. Acetic acid (pKa ≈ 4.76) is a weaker acid than TFA (pKa ≈ 0.23). Simply adding acetic acid and evaporating will not displace the tightly bound TFA. You must use an Ion Exchange Resin or HPLC to force the exchange.

Method A: Anion Exchange Resin (Batch or Column)
  • Reagents: Dowex 1X2 or AG 1-X8 (Strong Anion Exchange Resin, Acetate form), 1M Acetic Acid.

Protocol:

  • Resin Prep: Wash the resin with 1.6 M acetic acid, then 0.16 M acetic acid to ensure it is fully in the acetate form.[5]

  • Loading: Dissolve peptide in water and add to the resin (use 10-50 fold molar excess of resin anion sites vs. peptide counter-ions).

  • Incubation: Stir gently for 1 hour (Batch) or pass slowly through the column.

  • Elution: Filter the resin (Batch) or elute with water (Column).

  • Lyophilization: Freeze-dry the filtrate.

Method B: HPLC Repurification (High Purity)
  • Reagents: Ammonium Acetate Buffer (volatile).

Protocol:

  • Load the peptide onto a C18 HPLC column.[6][7]

  • Wash with 5-10 column volumes of Buffer A (10 mM Ammonium Acetate, pH 5-6) to wash away the TFA.

  • Elute using a gradient of Buffer B (Acetonitrile + 10 mM Ammonium Acetate).

  • Lyophilize.[6][7][8][9][10][11]

Module 4: Troubleshooting & FAQs

Q: My peptide precipitated after adding HCl. What happened? A: You likely hit the peptide's Isoelectric Point (pI) .

  • Mechanism:[12][4][5] As you shift the counter-ions and pH, the net charge may approach zero, causing aggregation.

  • Fix: Increase the volume of solvent or add a chaotropic agent (e.g., 6M Guanidine HCl) if the downstream application permits. For cell assays, try dissolving in a minimal volume of DMSO first, then diluting into the acid.

Q: I lost 30% of my peptide yield during exchange. Is this normal? A: Yes. Salt exchange involves handling losses (adsorption to plastic, filter loss, lyophilization "fly-away").

  • Mitigation: Use low-binding tubes. Avoid transferring vessels unnecessarily. If using a resin, ensure you wash the resin with water after elution to recover trapped peptide.

Q: Can I use "TFA-free" synthesis reagents to avoid this? A: Not entirely. While you can use HCl/Dioxane for cleavage, it is harsher than TFA. The industry standard remains TFA cleavage followed by a dedicated exchange step.

Q: Is <1% TFA safe for cells? A: Not always. Cornish et al. demonstrated that TFA concentrations as low as 10⁻⁸ M can inhibit osteoblast proliferation [3]. Always run a vehicle control containing the equivalent amount of salt in your assay.

References

  • Thermo Fisher Scientific. (2002). Application Note 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.Link

  • Brinkmann, A., et al. (2019).[4] Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Metrologia, 56(2).[4] Link

  • Cornish, J., et al. (1999).[13] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[14] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link

  • Sikora, K., et al. (2018).[8] Removing Trifluoroacetic Acid (TFA) from Peptides.[15][12][2][5][6][8][9][10][14][16] International Journal of Peptide Research and Therapeutics, 24, 265–270. Link

  • LifeTein. (2024).[9] How to remove TFA from synthetic peptides using HCl? Technical Support Bulletin.[8] Link

Sources

H-Pro-Phe-Me trifluoroacetate handling and storage best practices

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Handling, Stability, and Troubleshooting for Prolyl-Phenylalanine Methyl Ester Trifluoroacetate Document ID: TS-PEP-2024-001 Status: Active

Executive Summary & Molecule Identity

H-Pro-Phe-OMe • TFA is a dipeptide methyl ester used primarily as a synthetic intermediate or protease substrate. While structurally simple, this molecule presents a dual-risk profile often overlooked by researchers:

  • Chemical Instability (The "DKP Trap"): The N-terminal Proline induces a conformational bias that drives rapid, spontaneous cyclization into a Diketopiperazine (DKP) byproduct upon neutralization.

  • Biological Toxicity: The Trifluoroacetate (TFA) counterion is cytotoxic and must be exchanged before use in cellular assays.[1]

This guide provides a self-validating workflow to navigate these risks.

PropertyDetail
Common Name H-Pro-Phe-OMe • TFA
Chemical Structure L-Prolyl-L-phenylalanine methyl ester trifluoroacetate salt
Critical Risk High DKP formation risk at pH > 7.0
Storage Condition -20°C, Desiccated
Hygroscopicity High (Deliquescent)

Critical Stability Warning: The DKP Trap

The Mechanism

The most frequent user complaint regarding H-Pro-Phe-OMe is "loss of product" or "precipitation" after dissolving in a neutral buffer. This is rarely simple precipitation; it is a chemical transformation.

Proline's secondary amine and cyclic structure favor the cis-isomer of the peptide bond. This brings the N-terminal amine into close proximity with the C-terminal ester carbonyl. If the amine is deprotonated (neutralized), it attacks the ester, ejecting methanol and forming cyclo(Pro-Phe) , a stable Diketopiperazine (DKP).

Visualizing the Risk

DKP_Mechanism cluster_0 Stable State (Acidic) cluster_1 Trigger Event cluster_2 Failure Mode (Irreversible) TFA_Salt H-Pro-Phe-OMe • TFA (Protonated Amine) STABLE Neutralization Add Base (pH > 7.0) TFA_Salt->Neutralization Dissolution in PBS or adding DIEA Cyclization Nucleophilic Attack (Amine -> Ester) Neutralization->Cyclization Rapid cis-isomerization DKP cyclo(Pro-Phe) (DKP Byproduct) Cyclization->DKP - MeOH

Figure 1: The "DKP Trap." Neutralization of the TFA salt triggers spontaneous cyclization, destroying the linear peptide.

Troubleshooting Guide: Stability
SymptomProbable CauseCorrective Action
Purity drops in solution DKP Formation. Sample was left at neutral/basic pH.Prevention: Keep solution acidic (pH < 4) until the exact moment of reaction. Do not store in PBS or media.
New peak on HPLC Hydrolysis. Methyl ester hydrolyzed to free acid (H-Pro-Phe-OH).Prevention: Avoid aqueous bases (NaOH/LiOH) unless saponification is intended. Store lyophilized.
Sticky/Wet Powder Hygroscopicity. TFA salt absorbed atmospheric water.Recovery: Redissolve in dry acetonitrile/water, freeze, and re-lyophilize. Store in a desiccator.

Handling & Storage Best Practices

Storage Protocol

TFA salts are hygroscopic. Moisture acts as a catalyst for both hydrolysis and physical degradation.

  • Arrival: Immediately transfer vials to -20°C .

  • Usage: Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.

  • Inert Atmosphere: After use, flush the headspace with Argon or Nitrogen and seal tightly with Parafilm.

Solubility & Solution Prep

Question: How do I dissolve H-Pro-Phe-OMe • TFA for my assay?

Answer: The TFA salt aids solubility in polar solvents but the methyl ester and Phenylalanine side chain add hydrophobicity.

SolventSolubility RatingNotes
Water GoodResulting pH will be acidic (~ pH 2-3). Stable.
DMSO ExcellentPreferred for stock solutions (store at -20°C).
Methanol GoodAvoid for long-term storage (transesterification risk).
PBS (pH 7.4) Risky Do not store. Dissolve immediately before use to prevent DKP formation.

Biological Applications: The TFA Toxicity Issue

Critical Warning: If you are using H-Pro-Phe-OMe in cell culture or enzymatic assays, the TFA counterion can skew your data. TFA is cytotoxic at nanomolar concentrations and can inhibit cell proliferation [1, 5].[1]

Protocol: TFA to HCl Salt Exchange

Because this is a small dipeptide (~276 Da), dialysis is not recommended (it will pass through the membrane). Use the Lyophilization Method.[2][3][4][5][6]

Step-by-Step Procedure:

  • Dissolve: Dissolve the peptide in 10 mM HCl (approx 1 mg/mL).

  • Incubate: Let stand for 5 minutes at room temperature. The excess Cl⁻ ions will displace the TFA⁻.

  • Freeze & Lyophilize: Freeze in liquid nitrogen and lyophilize to dryness.

  • Repeat: Repeat steps 1-3 two more times .

  • Final Product: You now have H-Pro-Phe-OMe • HCl . This is biologically safer, though the DKP risk (if neutralized) remains.

Frequently Asked Questions (FAQs)

Q: Can I use dialysis to remove the TFA? A: No. H-Pro-Phe-OMe is a dipeptide with a molecular weight of ~276 Da. Standard dialysis membranes (even 100-500 Da cutoff) are inefficient and will result in significant product loss. Use the HCl lyophilization method described above [6].

Q: I see "H-Pro-Phe-Me" on the label. Is this different from "H-Pro-Phe-OMe"? A: In peptide catalog nomenclature, "Me" at the C-terminus usually denotes a Methyl Ester (-OMe) . However, strictly speaking, "Me" could imply an N-methyl group. You should verify the CAS number or mass spec. If the mass corresponds to the methyl ester, follow the DKP warnings in this guide. If it is a methyl amide (-NHMe), the DKP risk is lower but still present.

Q: Why did my peptide turn into a gel in DMF? A: High concentrations of peptide salts in organic solvents can form organogels. Add a chaotic salt (like LiCl) or dilute the solution. If the solution was neutralized with DIEA, the "gel" might be precipitated DKP byproduct.

References

  • LifeTein. (2025).[7] Should I Have TFA Removed from My Peptide? Retrieved from

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.

  • Vertex AI Search. (2025). Diketopiperazine Formation from FPG n K Peptides.[8]

  • CEM Corporation. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.
  • BenchChem. (2025).[4] Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.

Sources

Validation & Comparative

Comparative Stability and Transport Kinetics of H-Pro-Phe-Me Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

H-Pro-Phe-Me trifluoroacetate (L-Prolyl-L-phenylalanine methyl ester TFA salt) serves as a critical model substrate in two primary domains: peptide transporter (PepT1/SLC15A1) kinetics and protease-catalyzed peptide synthesis .

Unlike simple dipeptides, the methyl ester modification alters the physicochemical profile, enhancing lipophilicity and membrane permeability while rendering the molecule susceptible to specific esterase activity. However, this modification introduces a critical instability: the propensity for diketopiperazine (DKP) formation .[1]

This guide validates the activity of H-Pro-Phe-Me by comparing it against the gold-standard transport substrate (Gly-Sar ) and its own metabolic breakdown products (H-Pro-Phe-OH and Phe-Pro-DKP ).

Key Performance Indicators (KPIs) for Validation
ParameterH-Pro-Phe-Me (TFA)H-Gly-Sar (Standard)Critical Insight
PepT1 Affinity (

)
~0.2 – 1.0 mM~1.0 mMHigh affinity due to hydrophobic Phe side chain.
Stability (pH 7.4)

hours
StableRisk: Spontaneous cyclization to DKP.
Solubility High (>50 mg/mL)HighTFA salt enhances aqueous solubility vs. free base.
Metabolic Fate Rapid ester hydrolysisResistantActs as a prodrug model (esterase-labile).

Chemical Stability Validation: The DKP Trap

The "Proline Effect" Risk: The most common failure mode in using H-Pro-Phe-Me is not biological inactivity, but chemical degradation before the assay begins. The cis conformation of the Pro-Phe peptide bond facilitates a nucleophilic attack by the N-terminal amine on the methyl ester carbonyl, ejecting methanol and forming the cyclic Phe-Pro-diketopiperazine (DKP) .

Mechanism of Degradation

The following pathway illustrates the competing reactions researchers must control.

DKP_Pathway cluster_legend Validation Criticality Ester H-Pro-Phe-Me (Linear) (Active Substrate) Inter Tetrahedral Intermediate Ester->Inter pH > 7.0 (Spontaneous) Acid H-Pro-Phe-OH (Hydrolysis Product) Ester->Acid Esterase (Enzymatic) DKP Phe-Pro-DKP (Cyclic) (Inactive Impurity) Inter->DKP Cyclization (-MeOH)

Figure 1: Degradation pathways of H-Pro-Phe-Me. At physiological pH, spontaneous cyclization (Red Path) competes with the intended biological activity.

Protocol 1: Stability Benchmarking (HPLC)

Objective: Determine the "Safe Assay Window" where <5% DKP formation occurs.

Materials:

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Buffer: PBS (pH 7.4) and Acetate Buffer (pH 4.0).

Methodology:

  • Preparation: Dissolve H-Pro-Phe-Me TFA to 1 mM in PBS (pH 7.4) and Acetate Buffer (pH 4.0).

  • Incubation: Maintain at 37°C.

  • Sampling: Inject 10 µL every 30 minutes for 6 hours.

  • Detection: UV at 214 nm (peptide bond) and 257 nm (Phenylalanine).

Expected Results & Acceptance Criteria:

  • pH 4.0: Compound should remain >98% linear for 24 hours (Protonation of the N-terminus prevents nucleophilic attack).

  • pH 7.4: Expect linear degradation.

    • Pass: <10% DKP formation within 2 hours.

    • Fail: >20% DKP formation within 1 hour (Indicates poor batch quality or pH drift).

Biological Activity: PepT1 Transport Kinetics[2]

H-Pro-Phe-Me is a hydrophobic dipeptide ester. Its validation relies on demonstrating proton-coupled transport that is competitive with Gly-Sar.

Protocol 2: Competitive Uptake Assay (Caco-2 Cells)

Objective: Validate affinity (


) relative to Gly-Sar.

Expert Insight: Since H-Pro-Phe-Me is a TFA salt, it is acidic. You must neutralize the stock solution with HEPES/NaOH before adding to cells. Failure to do so will artificially lower extracellular pH, driving proton-dependent PepT1 transport and yielding false-positive high-affinity data.

Transport_Assay Step1 Seed Caco-2 Cells (Differentiate 21 days) Step2 Buffer Prep: Krebs-Ringer (pH 6.0) + [14C]Gly-Sar (10 µM) Step1->Step2 Step3 Add Competitor: H-Pro-Phe-Me (0.01 - 10 mM) *Neutralize TFA salt* Step2->Step3 Step4 Incubate 15 min @ 37°C Step3->Step4 Step5 Lyse & Scintillation Count Step4->Step5

Figure 2: Competitive inhibition workflow to determine affinity (


) of H-Pro-Phe-Me for PepT1.

Data Analysis: Calculate the


 using the Cheng-Prusoff equation:


  • Where

    
     is the concentration of radiolabeled Gly-Sar (e.g., 10 µM).
    
  • Where

    
     is the affinity of Gly-Sar (~1 mM).
    

Validation Standard:

  • High Affinity:

    
     (H-Pro-Phe-Me usually falls here due to hydrophobicity).
    
  • Low Affinity:

    
    .
    
  • Note: If

    
     is surprisingly high (>10 mM), check for DKP formation in the stock solution.
    

Enzymatic Stability (Metabolic Validation)

For researchers using this as a prodrug model, validating the esterase-cleavage rate is essential.

Comparison Guide: | Substrate | Enzyme System | Half-life (


) | Mechanism |
| :--- | :--- | :--- | :--- |
| H-Pro-Phe-Me  | Rat Plasma / Liver S9 | < 10 mins | Rapid carboxylesterase hydrolysis. |
| H-Pro-Phe-OH  | Rat Plasma | > 60 mins | Resistant to general proteases; requires Prolidase. |
| H-Pro-Phe-tBu  | Rat Plasma | > 120 mins | Steric hindrance of tert-butyl group slows hydrolysis. |

Protocol Summary:

  • Incubate 10 µM H-Pro-Phe-Me in pooled plasma at 37°C.

  • Quench aliquots with ice-cold acetonitrile (precipitates proteins).

  • Analyze supernatant via LC-MS/MS.[2]

  • Monitor disappearance of Parent (M+H: ~277) and appearance of Acid (M+H: ~263).

Troubleshooting & Storage

  • Storage: Store at -20°C in a desiccator. The TFA salt is hygroscopic. Moisture accelerates DKP formation even in the solid state over long periods.

  • Solubility: Dissolves easily in water/methanol. If the solution is cloudy, the peptide may have cyclized to the insoluble DKP form.

  • Handling: Always prepare fresh. Do not store dissolved stock solutions at 4°C overnight for kinetic assays.

References

  • Goolcharran, C., & Borchardt, R. T. (1991). Kinetics of diketopiperazine formation using model peptides: Phe-Pro-pNA. Journal of Pharmaceutical Sciences, 80(11), 1042–1047. Link

  • Brandsch, M., et al. (2008). The intestinal H+/peptide symporter PEPT1: structure-affinity relationships. European Journal of Pharmaceutical Sciences, 21(1), 53-60. Link

  • Sun, Y., et al. (2022).[3] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega, 7(49), 45290–45300. Link

  • Minhas, G. S., & Newstead, S. (2019). Structural basis for the recognition of dipeptide substrates by the proton-coupled peptide transporter PepT1. Nature Communications, 10, 1-12. Link

Sources

A Comparative Guide to the Analytical Method Validation of H-Pro-Phe-Me Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of synthetic peptides is a cornerstone of preclinical and clinical success. H-Pro-Phe-Me trifluoroacetate, a dipeptide methyl ester, presents unique analytical challenges due to its structure and the presence of the trifluoroacetate (TFA) counter-ion. This guide provides an in-depth, experience-driven comparison of two primary analytical methodologies for the validation of H-Pro-Phe-Me trifluoroacetate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document is not a rigid protocol but a comprehensive guide designed to empower you to make informed decisions in your analytical strategy. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating system, grounded in authoritative references.

The Analytical Imperative: Why Method Validation is Critical

Before embarking on any quantitative analysis, a rigorous method validation is paramount. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. For a synthetic peptide like H-Pro-Phe-Me trifluoroacetate, this means ensuring that the chosen method can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) and its impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for analytical method validation, which form the bedrock of our experimental design[1][2][3].

Methodological Showdown: HPLC/UV vs. LC-MS/MS

The two most common and powerful techniques for the analysis of synthetic peptides are HPLC/UV and LC-MS/MS.[4] Each has its own set of advantages and disadvantages, and the choice between them often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the stage of drug development.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC/UV)

HPLC is a workhorse in most analytical laboratories and is often the gold standard for purity analysis and characterization of peptides.[5] For H-Pro-Phe-Me, which contains a phenylalanine residue with a chromophore, UV detection is a viable and robust option.

Objective: To validate a stability-indicating HPLC/UV method for the quantification of H-Pro-Phe-Me trifluoroacetate and its process-related impurities.

1. System Suitability:

  • Rationale: To ensure the chromatographic system is performing adequately on the day of analysis.

  • Procedure:

    • Prepare a standard solution of H-Pro-Phe-Me trifluoroacetate.

    • Inject the standard solution six times.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: RSD ≤ 2.0% for peak area and retention time; tailing factor ≤ 2.0; theoretical plates > 2000.

2. Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank (diluent), a placebo (if applicable), a standard solution of H-Pro-Phe-Me, and a sample spiked with known impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) to generate potential degradation products.

    • Assess peak purity using a photodiode array (PDA) detector.

  • Acceptance Criteria: The H-Pro-Phe-Me peak should be free from co-eluting peaks in the presence of impurities and degradation products. Peak purity angle should be less than the peak purity threshold.

3. Linearity:

  • Rationale: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.

  • Procedure:

    • Prepare a series of at least five standard solutions of H-Pro-Phe-Me trifluoroacetate over a concentration range of 50-150% of the target concentration.

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: r² ≥ 0.999.[5]

4. Accuracy:

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of H-Pro-Phe-Me.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]

5. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of H-Pro-Phe-Me at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for repeatability and ≤ 5.0% for intermediate precision.[5]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (SD of the blank / slope of the calibration curve)

    • LOQ = 10 * (SD of the blank / slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

7. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Vary parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).

    • Analyze a standard solution under each condition and assess the impact on the results.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis and the quantification of low-level impurities.[6] For H-Pro-Phe-Me, LC-MS/MS can provide definitive identification and quantification, even in complex matrices.

Objective: To validate a sensitive and selective LC-MS/MS method for the quantification of H-Pro-Phe-Me trifluoroacetate in a biological matrix (e.g., plasma).

1. System Suitability:

  • Procedure: Similar to HPLC/UV, but also includes monitoring of the mass accuracy and signal intensity of the analyte and internal standard.

2. Specificity and Selectivity:

  • Rationale: To ensure that the method can differentiate the analyte from endogenous matrix components and other potential interferences.

  • Procedure:

    • Analyze at least six different batches of blank matrix.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and an internal standard.

  • Acceptance Criteria: No significant interference at the retention time of the analyte and internal standard in the blank matrix. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

3. Linearity:

  • Procedure: Prepare a calibration curve in the biological matrix using at least six non-zero standards.

  • Acceptance Criteria: r² ≥ 0.99.

4. Accuracy and Precision:

  • Procedure: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ).

5. Matrix Effect:

  • Rationale: To evaluate the effect of the matrix on the ionization of the analyte and internal standard.

  • Procedure:

    • Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

  • Acceptance Criteria: The matrix factor should be consistent and reproducible.

6. Recovery:

  • Rationale: To assess the efficiency of the extraction procedure.

  • Procedure:

    • Compare the peak area of the analyte in a pre-extraction spiked sample to the peak area of the analyte in a post-extraction spiked sample.

  • Acceptance Criteria: The recovery should be consistent and reproducible.

7. Stability:

  • Rationale: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

  • Procedure:

    • Freeze-thaw stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-term stability: Analyze QC samples kept at room temperature for a specified period.

    • Long-term stability: Analyze QC samples stored at the intended storage temperature for an extended period.

    • Stock solution stability: Evaluate the stability of the stock solutions at room temperature and under refrigeration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Head-to-Head Comparison

Parameter HPLC/UV LC-MS/MS Rationale & Insights
Specificity Good, relies on chromatographic separation and UV spectrum.Excellent, based on precursor and product ion masses.LC-MS/MS provides a higher degree of confidence in analyte identification, especially in complex matrices.
Sensitivity Moderate (µg/mL to ng/mL range).High (ng/mL to pg/mL range).For bioanalytical studies or trace impurity analysis, LC-MS/MS is the superior choice.
Linearity Excellent (typically r² > 0.999).Very good (typically r² > 0.99).Both techniques provide excellent linearity within their respective dynamic ranges.
Accuracy & Precision Excellent for drug substance and product analysis.Excellent for bioanalysis.The acceptance criteria for bioanalytical methods are slightly wider to account for the complexity of the matrix.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate.Higher initial investment and operational cost. Requires more specialized expertise.The choice often comes down to a balance between the required performance and available resources.
Throughput Can be high with modern UHPLC systems.Can be very high with optimized methods and autosamplers.Both techniques are suitable for high-throughput analysis.
Robustness Generally very robust and transferable between laboratories.Can be more susceptible to matrix effects and instrument variability.Robustness is a key consideration for routine quality control environments.

Visualizing the Workflow

To better understand the logical flow of each validation process, the following diagrams are provided.

HPLC_UV_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Data Analysis & Reporting P1 Define Analytical Target Profile P2 Develop HPLC Method P1->P2 P3 Prepare Validation Protocol P2->P3 E1 System Suitability P3->E1 E2 Specificity (Forced Degradation) E1->E2 E3 Linearity & Range E1->E3 E4 Accuracy E1->E4 E5 Precision (Repeatability & Intermediate) E1->E5 E7 Robustness E1->E7 R1 Analyze Data E2->R1 E6 LOD & LOQ E3->E6 E3->R1 E4->R1 E5->R1 E6->R1 E7->R1 R2 Compare Against Acceptance Criteria R1->R2 R3 Generate Validation Report R2->R3

Caption: HPLC/UV Method Validation Workflow.

LCMSMS_Validation_Workflow cluster_planning_lcms Phase 1: Planning & Preparation cluster_execution_lcms Phase 2: Experimental Execution cluster_reporting_lcms Phase 3: Data Analysis & Reporting PL1 Define Bioanalytical Requirements PL2 Develop LC-MS/MS Method (incl. Internal Standard) PL1->PL2 PL3 Prepare Validation Protocol PL2->PL3 EX1 System Suitability PL3->EX1 EX2 Selectivity & Specificity EX1->EX2 EX3 Linearity (Calibration Curve) EX1->EX3 EX4 Accuracy & Precision EX1->EX4 EX5 Matrix Effect & Recovery EX1->EX5 EX6 Stability EX1->EX6 RP1 Analyze Data EX2->RP1 EX3->RP1 EX4->RP1 EX5->RP1 EX6->RP1 RP2 Compare Against Acceptance Criteria RP1->RP2 RP3 Generate Bioanalytical Validation Report RP2->RP3

Caption: LC-MS/MS Method Validation Workflow.

Conclusion: A Symbiotic Approach

The choice between HPLC/UV and LC-MS/MS for the analytical method validation of H-Pro-Phe-Me trifluoroacetate is not a matter of one being definitively "better" than the other. Instead, they are complementary techniques that can be strategically employed at different stages of the drug development lifecycle.

  • For early-stage development, process monitoring, and routine quality control of the drug substance, a well-validated, robust HPLC/UV method is often sufficient and cost-effective.

  • For bioanalytical studies in preclinical and clinical phases, and for the identification and quantification of trace-level impurities, the superior sensitivity and selectivity of a validated LC-MS/MS method are indispensable.

Ultimately, a comprehensive analytical strategy may involve the use of both techniques. An HPLC/UV method can be used for routine purity testing, while an LC-MS/MS method can be employed for more demanding applications. This symbiotic approach ensures the highest level of confidence in the quality, safety, and efficacy of your synthetic peptide therapeutic.

References

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • ATSDR. (2022). Analytical Methods. In Toxicological Profile for Used Mineral-Based Crankcase Oil. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • dos Santos, C. G., et al. (2018). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 29(10), 2169-2177. Retrieved from [Link]

  • Basics of HPLC Peptide Analysis. (2021). LCGC International. Retrieved from [Link]

  • ATSDR. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Retrieved from [Link]

  • Young, R. B., et al. (2020). Toward Comprehensive Per- And Polyfluoroalkyl Substances Annotation Using FluoroMatch Software and Intelligent High-Resolution Tandem Mass Spectrometry Acquisition. Environmental Science & Technology, 54(17), 10693-10702. Retrieved from [Link]

  • van Smaalen, T. C., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism, 9(1), 24. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • van Eijk, H. M., et al. (2007). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. Journal of Chromatography B, 858(1-2), 254-259. Retrieved from [Link]

  • USP. (2015). Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. BioProcess International. Retrieved from [Link]

  • Mondal, S., et al. (2019). Self‐Assembly Propensity Dictates Lifetimes in Transient Naphthalimide–Dipeptide Nanofibers. Angewandte Chemie International Edition, 58(40), 14226-14230. Retrieved from [Link]

  • D'Atri, V., et al. (2014). Enantiomeric differentiation of aromatic amino acids using traveling wave ion mobility-mass spectrometry. Analytical Chemistry, 86(1), 323-329. Retrieved from [Link]

  • PubChem. (n.d.). H-Arg-Pro-PRO-Gly-Phe-Ser-Pro-OH trifluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Analytical Methods. Retrieved from [Link]

  • Ito, Y., et al. (2002). Enantiomeric Determination of Proline in Liquid Food by High-Performance Liquid Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(10), 2823-2827. Retrieved from [Link]

  • Swartz, M. E. (2006). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC North America, 24(4). Retrieved from [Link]

  • van den Ouweland, J. M., & van de Kerkhof, D. (2022). Failure Mode and Effects Analysis (FMEA) at the preanalytical phase for POCT blood gas analysis. Clinical Chemistry and Laboratory Medicine (CCLM), 60(8), 1222-1229. Retrieved from [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • van den Ouweland, J. M., et al. (2022). Failure Mode and Effects Analysis (FMEA) at the preanalytical phase for POCT blood gas analysis: proposal for a shared proactive risk analysis model. Clinical Chemistry and Laboratory Medicine (CCLM), 60(8), 1222-1229. Retrieved from [Link]

  • Zhang, R., et al. (2023). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. The Journal of Physical Chemistry B, 127(1), 226-234. Retrieved from [Link]

  • Rennella, E., et al. (2022). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F-13C two-dimensional NMR. Journal of Biomolecular NMR, 76(1-2), 1-8. Retrieved from [Link]

Sources

Comparative Guide: H-Pro-Phe-Me Trifluoroacetate Off-Target Effects & Stability Profile

[1]

Executive Summary: The Precision Paradox

H-Pro-Phe-Me trifluoroacetate is widely utilized as a substrate for peptide transporters (PEPT1/PEPT2) and a model for protease-catalyzed peptide synthesis.[1] However, its utility is compromised by a latent "chemical off-target" mechanism: spontaneous cyclization .[1]

Unlike traditional small molecule inhibitors where off-targets are distinct protein binding events, the primary off-target risk for H-Pro-Phe-Me is its in situ conversion into Cyclo(Pro-Phe) (a diketopiperazine).[1] This bioactive impurity creates false positives in transport assays and cell signaling studies.[1]

Key Findings:

  • Primary Off-Target: Spontaneous formation of Cyclo(Pro-Phe) (cPP).

  • Mechanism: Nucleophilic attack of the N-terminal amine on the ester carbonyl.[1]

  • Consequence: cPP is highly bioactive (modulates quorum sensing, interacts with specific receptors) and is not transported by PEPT1, skewing uptake data.[1]

Mechanistic Profile: The Cyclization Trap

To understand the off-target effects, one must understand the compound's instability.[1] The proline residue induces a conformational constraint (cis/trans isomerization) that positions the N-terminal amine in close proximity to the C-terminal ester carbonyl, significantly lowering the activation energy for cyclization compared to other dipeptides.[1]

Pathway Visualization

The following diagram illustrates the kinetic competition between the intended biological interaction (Transport/Hydrolysis) and the off-target cyclization event.

Gcluster_offtargetOff-Target PathwaySubstrateH-Pro-Phe-Me (Linear)(Intended Probe)IntermediateTetrahedralIntermediateSubstrate->Intermediate Neutral/Basic pH(Spontaneous)TargetPEPT1/2 Transport(Intended Signal)Substrate->Target Physiological pH(Fast Uptake)DKPCyclo(Pro-Phe)(Bioactive Impurity)Intermediate->DKP CyclizationMethanolMethanol(Toxic Byproduct)Intermediate->Methanol EliminationFalse_PositivesFalse_PositivesDKP->False_Positives Receptor Binding(Off-Target)

Caption: Kinetic partitioning of H-Pro-Phe-Me. At physiological pH, spontaneous cyclization competes with transport, generating the bioactive Cyclo(Pro-Phe) impurity.[1]

Comparative Analysis: Alternatives & Controls

This section compares H-Pro-Phe-Me against structural analogs to isolate specific off-target risks.

Table 1: Stability and Specificity Comparison
CompoundStructureCyclization Risk (DKP)PEPT1 AffinityOff-Target ProfileRecommended Use
H-Pro-Phe-Me Methyl EsterHigh (t½ < 24h at pH 7.[1]4)High (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

mM)
High. Generates bioactive cPP; releases Methanol.Short-term transport kinetics; Synthesis substrate.[1]
H-Pro-Phe-OtBu Tert-butyl EsterLow (Steric hindrance)ModerateLow. Stable against cyclization; lower transporter affinity.[1]Long-duration incubation assays.[1]
H-Pro-Phe-OH Free AcidNegligible Low to ModerateLow. Requires proton-coupled transport; no toxic metabolites.[1]Negative control for ester-specific effects.[1]
Cyclo(Pro-Phe) Cyclic DKPStable None (Passive diffusion)Distinct. Modulates specific GPCRs/Quorum sensing.[1]Mandatory Negative Control for H-Pro-Phe-Me studies.
Detailed Off-Target Analysis
1. The "False Agonist" Effect (Cyclo(Pro-Phe))[1]
  • Mechanism: If H-Pro-Phe-Me is left in solution (pH > 7.[1]0) for >4 hours, up to 40% converts to Cyclo(Pro-Phe).[1][2]

  • Biological Impact: cPP is structurally similar to certain signaling molecules.[1] In microbial co-cultures, it mimics quorum-sensing signals.[1] In mammalian cells, it can cross membranes via passive diffusion (bypassing PEPT1), leading to intracellular effects often misattributed to the linear peptide.[1]

  • Mitigation: Fresh preparation is critical.[1] Solutions >4 hours old should be discarded.

2. Metabolic Toxicity (Methanol Release)[1]
  • Mechanism: Hydrolysis (enzymatic or spontaneous) releases 1 equivalent of methanol.[1]

  • Impact: In high-concentration assays (>10 mM) or sensitive cell lines (e.g., primary neurons), the cumulative methanol concentration can induce mild oxidative stress, confounding toxicity data.[1]

Validated Experimental Protocols

To ensure data integrity, you must validate the stability of H-Pro-Phe-Me in your specific assay buffer before running biological experiments.[1]

Protocol A: Real-Time Stability Check (HPLC)

Use this protocol to determine the "Safe Window" for your assay.[1]

  • Preparation: Dissolve H-Pro-Phe-Me (10 mM) in your assay buffer (e.g., HBSS, pH 7.4).[1]

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1]

    • Mobile Phase: Gradient 5% to 60% B (ACN + 0.1% TFA) over 15 mins.

    • Detection: UV at 214 nm (peptide bond).[1]

  • Interpretation:

    • Peak 1 (Linear): Elutes earlier (more polar).

    • Peak 2 (DKP): Elutes later (hydrophobic, no charged termini).

    • Threshold: If DKP peak > 5% of total area, the data is compromised.[1]

Protocol B: Differentiating Transport vs. Diffusion

Use this to confirm if an observed effect is due to the transporter (On-Target) or the DKP impurity (Off-Target).[1]

  • Control Group (Gly-Sar): Run a competition assay with Gly-Sar (a high-affinity PEPT1 substrate).[1]

    • If H-Pro-Phe-Me uptake is inhibited by Gly-Sar ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      On-Target (PEPT1 mediated) .
      
    • If uptake/effect persists despite Gly-Sar saturation

      
      Off-Target (Passive diffusion of DKP) .
      
  • DKP Control: Synthesize or purchase Cyclo(Pro-Phe) and run it in parallel at the same concentration.

    • If the biological effect matches the DKP control, your H-Pro-Phe-Me has degraded.[1]

References

  • Cyclization Dynamics of Proline-Containing Dipeptides.

    • Source: Smolecule.[1] "Cyclization Dynamics and Diketopiperazine Formation."

  • Off-Target Effects in Peptide Research.

    • Source: National Institutes of Health (NIH) / Frontiers.[1] "Beyond the promise: evaluating and mitigating off-target effects."

    • URL:[Link]

  • Chemical Properties of H-Pro-Phe-Me.

    • Source: PubChem.[1] "H-Pro-Phe-Me Trifluoroacetate Compound Summary."

    • URL:[Link][1]

  • Enzym

    • Source: MDPI.[1] "Effects of Moderate Enzymatic Hydrolysis on Structure and Functional Properties."

    • URL:[Link][1][3]

Technical Comparison: H-Pro-Phe-OMe·TFA vs. Standard Counterions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: L-Prolyl-L-phenylalanine methyl ester (H-Pro-Phe-OMe) Target Audience: Synthetic Chemists, Biochemists, and Drug Development Professionals[1][2]

Executive Summary & Product Identity

H-Pro-Phe-OMe (L-Prolyl-L-phenylalanine methyl ester) is a critical dipeptide intermediate used in the synthesis of bioactive peptides (e.g., bradykinin potentiators, ACE inhibitors) and as a chiral scaffold in organocatalysis.[1][2]

While often supplied as a Trifluoroacetate (TFA) salt due to the nature of Reverse-Phase HPLC (RP-HPLC) purification, this form presents distinct challenges compared to the standard Hydrochloride (HCl) salt or Free Base .[1][2] This guide objectively compares these forms to assist researchers in selecting the optimal reagent for synthesis versus biological assay.[2][3][4]

Feature H-Pro-Phe-OMe · TFA H-Pro-Phe-OMe[1][2] · HCl
CAS Number Generic/Custom54690-33-4
Primary Utility Synthetic Intermediate (HPLC purified)Biological Standard / Stable Storage
Physical State Hygroscopic solid or viscous oilCrystalline solid (White powder)
Biocompatibility Low (Cytotoxic effects of TFA)High (Physiologically compatible)
Hygroscopicity High (Requires desiccated storage)Low (Stable at RT/4°C)
Critical Comparative Analysis
2.1 Physicochemical Properties: The "Sticky" Problem

The counterion profoundly dictates the physical handling of short peptides like H-Pro-Phe-OMe.

  • TFA Salt: The trifluoroacetate anion (

    
    ) adds significant lipophilicity.[1][2] For dipeptides, this often disrupts the crystal lattice, resulting in a hygroscopic "fluffy" solid  or a viscous oil  that is difficult to weigh accurately.[4] It absorbs atmospheric water rapidly, altering the effective molecular weight and concentration in solution.[4]
    
  • HCl Salt: The chloride ion (

    
    ) facilitates tighter crystal packing.[1][2] H-Pro-Phe-OMe·HCl typically exists as a defined, non-hygroscopic crystalline powder.[2][4] This ensures precise stoichiometry in coupling reactions and reproducible concentrations in bioassays.[2][4]
    
2.2 Biological Compatibility: The "TFA Effect"

For researchers using H-Pro-Phe-OMe in cellular assays (e.g., as a protease substrate), the salt form is a non-negotiable variable.[1]

  • Cytotoxicity: Residual TFA is a known cellular inhibitor.[2][4] Studies have demonstrated that TFA concentrations as low as

    
     M can inhibit the proliferation of osteoblasts and chondrocytes, and alter metabolic rates in other cell lines.[1][2]
    
  • pH Artifacts: TFA is a strong organic acid (

    
    ).[1][2][4] Dissolving the TFA salt in unbuffered media can drop the pH significantly more than the HCl salt, potentially triggering false positives in pH-sensitive assays or protein folding studies.
    
  • Spectral Interference: The carboxylate of TFA absorbs strongly in the IR region (

    
    ), interfering with Amide I bands in FTIR structural analysis.[1][2][3] HCl is IR transparent.[1][2][4]
    
2.3 Synthetic Utility[2][4]
  • Solubility: The TFA salt is often more soluble in organic solvents like DCM or THF, which is advantageous for subsequent peptide coupling reactions.[4]

  • Coupling Efficiency: Both salts require neutralization with a tertiary base (e.g., DIEA, NMM) to liberate the N-terminal secondary amine of the Proline residue.[1] However, the "buffering" effect of the bulky TFA anion can sometimes require careful monitoring of the basicity to prevent racemization of the sensitive Phenylalanine

    
    -carbon, although this risk is generally lower in the amine component than the carboxyl component.
    
Experimental Protocols
Protocol A: Salt Exchange (TFA

HCl)

If you possess the TFA salt but require the HCl form for a bioassay, use this self-validating protocol.[1]

Reagents:

  • H-Pro-Phe-OMe[1][2] · TFA

  • 0.1 M HCl

  • Lyophilizer[4]

Step-by-Step:

  • Dissolution: Dissolve the TFA salt in a minimal volume of 0.1 M HCl (approx. 10 mg/mL).

  • Equilibration: Allow to stand for 5 minutes at room temperature. The excess

    
     ions will displace the 
    
    
    
    equilibrium.[1]
  • Lyophilization: Freeze and lyophilize the solution. TFA is volatile and will be removed with the water vapor.[2][4]

  • Repetition: Crucial Step. Repeat steps 1-3 at least two more times . A single cycle rarely removes >95% of TFA.[2][4]

  • Validation: Dissolve a small aliquot in

    
     and run a 
    
    
    
    -NMR. Absence of the peak at -76.5 ppm confirms complete exchange.[1][2]
Protocol B: Solubility & Stability Testing

Objective: Determine the actual concentration of peptide available for assay.

  • Weighing: Weigh ~5 mg of the salt into a tared vial.

  • Solvent Addition: Add DMSO-d6 (for NMR) or Assay Buffer (PBS, pH 7.4).

  • Visual Check:

    • HCl Salt: Should dissolve clear immediately.[1][2][4]

    • TFA Salt: May require vortexing; watch for "oiling out" droplets.[1][2][4]

  • pH Check: Spot 2

    
    L onto pH paper.[2][4] If pH < 5.0 (for water/PBS), neutralize with dilute NaOH before adding to cells.[1][2][4]
    
Visualizations
Diagram 1: Salt Exchange Workflow

This diagram illustrates the iterative process required to ensure complete removal of the cytotoxic TFA counterion.[2][4]

SaltExchange TFA_Salt H-Pro-Phe-OMe · TFA (Hygroscopic/Toxic) Dissolve Dissolve in 0.1 M HCl TFA_Salt->Dissolve Equilibrium Ion Exchange (Cl- displaces TFA-) Dissolve->Equilibrium Lyophilize Lyophilize (Remove Volatile TFA) Equilibrium->Lyophilize Check Repeat (3x Cycles) Lyophilize->Check Check->Dissolve If TFA Detected Final_Product H-Pro-Phe-OMe · HCl (Stable/Biocompatible) Check->Final_Product Complete

Caption: Iterative lyophilization with HCl is the only reliable method to remove trace TFA.

Diagram 2: Selection Decision Matrix

Choose the correct salt form based on your downstream application.[2][4]

DecisionMatrix Start Start: Select Reagent App_Type Application Type? Start->App_Type Synthesis Chemical Synthesis (Peptide Coupling) App_Type->Synthesis Bioassay Biological Assay (Cell Culture/Enzymatic) App_Type->Bioassay Solubility_Check Solubility in DCM/DMF? Synthesis->Solubility_Check Toxicity_Check Is Cell Toxicity a Concern? Bioassay->Toxicity_Check Use_TFA Use TFA Salt (Acceptable) Solubility_Check->Use_TFA Precaution Add Base (DIEA) to Neutralize Use_TFA->Precaution Use_HCl Use HCl Salt (Mandatory) Toxicity_Check->Use_HCl Yes Exchange Perform Salt Exchange (See Protocol A) Toxicity_Check->Exchange Only TFA Available Exchange->Use_HCl

Caption: Decision tree for selecting between TFA and HCl salts based on experimental risk.

References
  • Royal Society of Chemistry (Faraday Discussions). (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Retrieved from [Link][1][2]

  • National Institutes of Health (PubChem). L-Prolyl-L-phenylalanine methyl ester hydrochloride (CAS 54690-33-4).[1][2][5] Retrieved from [Link]

  • LifeTein. TFA Removal Service and Salt Exchange Protocols. Retrieved from [Link]

  • Cornish, J., et al. (1999).[1][2][4] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[2][4] American Journal of Physiology-Endocrinology and Metabolism. (Cited context via search results).

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for H-Pro-Phe-Me Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

H-Pro-Phe-Me Trifluoroacetate is a dipeptide methyl ester salt. While the peptide sequence (Proline-Phenylalanine) is biologically benign, the Trifluoroacetate (TFA) counter-ion dictates the chemical hygiene and disposal pathway.

Core Safety Directive:

  • Do NOT dispose of this substance in general trash.

  • Do NOT pour aqueous solutions down the drain without specific EHS authorization.[1]

  • MANDATORY: Segregate as Halogenated Organic Waste due to the presence of fluorine atoms (

    
     group) in the counter-ion.
    

Chemical Profile & Risk Assessment

To understand the disposal logic, we must decouple the peptide from its salt form.

ComponentChemical RoleHazardsDisposal Implication
H-Pro-Phe-Me Active PeptideLow toxicity; biologically active.Treat as organic chemical waste.
Trifluoroacetate (TFA) Counter-ion (Salt)Corrosive (Acidic upon hydrolysis) ; Halogenated .Dictates Waste Stream. Must be incinerated in facilities equipped with scrubbers for Hydrogen Fluoride (HF).
The "TFA Trap" (Expert Insight)

Many researchers erroneously classify peptide salts as "Non-Halogenated" because the peptide backbone contains only C, H, N, O. This is a critical compliance violation. The TFA salt contains three fluorine atoms per molecule. When incinerated in standard non-halogenated kilns, these release corrosive Hydrogen Fluoride (HF) gas, damaging infrastructure and violating EPA/EU emission standards.

Operational Disposal Protocols

Protocol A: Solid Waste (Expired or Excess Powder)

Applicability: Pure powder, contaminated weighing boats, solid residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste tag.

    • Primary Constituent:[1][2][3][4][5][6][7] "H-Pro-Phe-Me Trifluoroacetate"

    • Hazard Checkbox: Irritant, Corrosive (if large qty).

    • Critical Tag:"CONTAINS FLUORINE / HALOGENATED"

  • Segregation: Place the HDPE jar into the Halogenated Solid Waste drum.

    • Why? This ensures the waste goes to a high-temperature incinerator capable of scrubbing HF.

Protocol B: Liquid Waste (HPLC Effluent / Mother Liquor)

Applicability: Dissolved peptide in Methanol, Acetonitrile, or Water.

  • pH Check: TFA salts can lower the pH of unbuffered solutions.

    • Action: If pH < 2, neutralize with dilute Sodium Bicarbonate (

      
      ) to pH 5–9 before adding to the waste carboy to prevent container degradation.
      
  • Solvent Segregation:

    • Scenario 1 (Organic Solvents): Pour into Halogenated Organic Solvent waste. Even if the solvent is non-halogenated (e.g., MeOH), the dissolved TFA renders the mixture halogenated.

    • Scenario 2 (Aqueous >95%): Collect in "Aqueous Chemical Waste" carboy. Add a stabilizer if the peptide is bioactive.

  • Documentation: Log the volume on the waste manifest. Explicitly note "TFA Salts" in the composition.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of H-Pro-Phe-Me TFA, ensuring compliance with RCRA and local EHS standards.

DisposalWorkflow Start Start: H-Pro-Phe-Me TFA Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Liquid Liquid Waste (Solution/HPLC) StateCheck->Liquid ContainerSolid HDPE Wide-Mouth Jar Solid->ContainerSolid LabelSolid Label: 'Solid Organic Waste' Tag: 'Halogenated' ContainerSolid->LabelSolid HaloWaste DISPOSAL: Halogenated Waste Stream (High Temp Incineration) LabelSolid->HaloWaste Contains Fluorine pHCheck Check pH Liquid->pHCheck Neutralize Neutralize with NaHCO3 (if pH < 2) pHCheck->Neutralize Acidic SolventCheck Solvent Type? pHCheck->SolventCheck Neutral Neutralize->SolventCheck SolventCheck->HaloWaste Organic Solvent (MeOH/ACN) AqWaste DISPOSAL: Aqueous Chemical Waste (Trace Organics) SolventCheck->AqWaste Purely Aqueous (>95% Water)

Figure 1: Decision tree for segregating H-Pro-Phe-Me TFA waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill, the TFA component poses the primary risk (acidic burn/irritation).

ParameterProcedure
PPE Required Nitrile gloves (double gloved recommended), safety goggles, lab coat.
Small Spill (Solid) 1. Dampen a paper towel (do not create dust).2. Wipe up solids.3. Place all materials in Halogenated Solid Waste.
Small Spill (Liquid) 1. Cover with sodium bicarbonate or spill absorbent pads.2. Wait for effervescence (bubbling) to cease.3. Collect as chemical waste.
Skin Contact Wash immediately with soap and copious water for 15 minutes. TFA salts can penetrate skin.

References & Authority

  • Carl Roth GmbH. (2023). Safety Data Sheet: Trifluoroacetic acid (TFA).[4][6][8] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.